3-Iodo-4-nitrobenzoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H4INO4 |
|---|---|
Molecular Weight |
293.02 g/mol |
IUPAC Name |
3-iodo-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H4INO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) |
InChI Key |
PVYUBKVJLIBMIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
3-Iodo-4-nitrobenzoic acid CAS number 1086210-19-6
The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes mechanistic insight, robust synthetic protocols, and strategic application over generic data listing.[1]
CAS Number: 1086210-19-6 Chemical Formula: C₇H₄INO₄ Molecular Weight: 293.02 g/mol [1][2][3]
Executive Summary
3-Iodo-4-nitrobenzoic acid is a high-value trisubstituted aromatic scaffold used primarily as a divergent intermediate in medicinal chemistry.[1][2] Its structural uniqueness lies in the ortho-relationship between the iodine and nitro groups, combined with a para-positioned carboxylic acid tail.[1] This "triad of functionality" allows for orthogonal functionalization:
-
C3-Iodine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck).[1][2]
-
C4-Nitro: A masked amine functionality, reducible to generate 3,4-diamino-like scaffolds (e.g., for benzimidazole synthesis).[1][2]
-
C1-Carboxyl: A stable anchor for amidation or esterification to modulate solubility and potency.[1][2]
This guide details the synthesis, reactivity profile, and handling of this compound, addressing the specific challenges of maintaining chemoselectivity during downstream transformations.
Chemical Identity & Physical Profile
Unlike its more common isomer (4-iodo-3-nitrobenzoic acid), the 3-iodo-4-nitro variant places the halogen meta to the carboxyl group and ortho to the nitro group.[1][2] This steric crowding influences both its solubility and reactivity.[1]
| Property | Specification / Value | Note |
| Appearance | Pale yellow to off-white crystalline solid | Color deepens upon light exposure (iodine liberation).[2] |
| Melting Point | ~210–215 °C (Predicted) | Distinct from 4-iodo isomer (212°C) and 3-nitro (140°C). |
| Solubility | DMSO (>50 mg/mL), Methanol, DMF | Poor water solubility; soluble in aqueous base (Na₂CO₃). |
| pKa | ~3.2 (Carboxyl) | Acidic strength enhanced by electron-withdrawing -NO₂ and -I. |
| Stability | Light Sensitive, Hygroscopic | Store under inert atmosphere (Ar/N₂) at <25°C. |
Synthetic Methodologies
Direct iodination of 4-nitrobenzoic acid is kinetically disfavored due to the synergistic electron-withdrawing effects of the nitro and carboxyl groups, which severely deactivate the ring toward electrophilic aromatic substitution.[1][2]
Therefore, the Sandmeyer Reaction via 3-amino-4-nitrobenzoic acid is the industry-standard protocol for high-fidelity synthesis.[1][2]
Protocol A: Sandmeyer Iodination (Recommended)
This route ensures regiochemical purity and avoids the formation of poly-iodinated byproducts.[1][2]
Reagents: 3-Amino-4-nitrobenzoic acid, NaNO₂, H₂SO₄ (or HCl), KI, Urea.[1][2]
-
Diazotization:
-
Iodination:
-
Prepare a solution of KI (2.0 eq) in water.[1]
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.
-
Observation: Evolution of N₂ gas and formation of a dark precipitate.[1]
-
Warm to room temperature and stir for 2 hours; then heat to 60°C for 30 mins to ensure complete decomposition of the diazonium species.
-
-
Workup:
Protocol B: Oxidation of 3-Iodo-4-nitrotoluene
An alternative route if the toluene precursor is available.[1][2]
-
Oxidation: Reflux 3-iodo-4-nitrotoluene with KMnO₄ (3.0 eq) in Pyridine/Water (1:1).
-
Workup: Filter MnO₂, acidify filtrate with HCl to precipitate the acid.
-
Note: This method is harsher and may result in lower yields due to potential de-iodination under oxidative stress.[1]
-
Reactivity Engineering & Pathways
The utility of this compound lies in its ability to undergo chemoselective transformations.[1][2]
The Suzuki-Miyaura Cross-Coupling
The C-I bond is the most reactive site.[1] Standard conditions involving Pd(PPh3)4 or Pd(dppf)Cl2 are effective.[1]
-
Challenge: The ortho-nitro group exerts a steric and electronic influence.[1][2]
-
Solution: Use stronger bases (K₃PO₄) and elevated temperatures (80°C) to overcome steric hindrance.[1]
-
Self-Validating Check: Monitor the disappearance of the aryl iodide via LC-MS. The product should show a mass shift corresponding to the boronic acid incorporation minus the iodide.[1]
Nitro Reduction (Chemo-selectivity Warning)
Reducing the nitro group to an amine (to form 3-iodo-4-aminobenzoic acid) requires care.[1][2]
-
Avoid: Catalytic Hydrogenation (H₂/Pd-C). This frequently causes hydrodeiodination (cleavage of the C-I bond), destroying the scaffold.[1]
-
Preferred: Chemical reduction using Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or Tin(II) Chloride (SnCl₂) in ethanol. These conditions reduce the nitro group while leaving the aryl iodide intact.[1]
Visualizing the Workflow
The following diagram illustrates the divergent synthesis and application pathways.
Figure 1: Synthesis and Divergent Reactivity of this compound. Note the chemoselective reduction pathway to avoid de-iodination.
Applications in Drug Discovery
This scaffold is particularly relevant for:
-
Kinase Inhibitors: The benzoic acid moiety mimics the phosphate-binding region of ATP, while the ortho-substituents fill hydrophobic pockets.[1][2]
-
Benzimidazole Synthesis: Reduction of the nitro group followed by cyclization with the carboxylic acid (or an external aldehyde) yields 7-iodo-benzimidazoles, a rare substitution pattern.[1][2]
-
PROTAC Linkers: The carboxylic acid allows for amide coupling to E3 ligase ligands, while the aryl iodide serves as the attachment point for the linker chain.[1]
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][5]
-
Energetics: As a nitro-aromatic, it possesses high energy potential.[1][2] While not explosive under standard conditions, avoid subjecting the dry solid to high heat (>250°C) or shock.[1]
-
Waste: Iodine-containing waste must be segregated from general organic solvents to prevent halogenation of other waste streams.[1][2]
References
-
PubChem. this compound (CAS 1086210-19-6) Compound Summary.[1][2][6] National Library of Medicine.[1] [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Catalysts.[1][2][Link]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard reference for Sandmeyer Reaction protocols). 5th Edition, Longman Scientific & Technical.[1]
Sources
- 1. 3-Iodo-4-methylbenzoic acid | C8H7IO2 | CID 621640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6313-17-3|3-Iodo-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 35674-27-2|4-Iodo-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 3-Iodo-4-methylbenzoic acid | 82998-57-0 [chemicalbook.com]
- 5. 4-Iodo-3-nitrobenzoic acid | C7H4INO4 | CID 11208598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C7H4INO4 | CID 53420329 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Iodo-4-nitrobenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 3-Iodo-4-nitrobenzoic acid, a versatile building block in modern organic synthesis and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple datasheet to offer insights into the causality behind experimental choices, ensuring that the presented protocols are robust and reproducible.
Nomenclature and Identification: Establishing a Common Language
Clarity in communication is paramount in scientific endeavors. This compound is known by several synonyms, and a comprehensive understanding of its nomenclature is essential for effective literature searches and unambiguous communication.
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 1086210-19-6 [1]. Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is This compound [1].
A list of depositor-supplied synonyms found in chemical databases includes:
-
3-iodo-4-nitro-benzoic acid[1]
-
Benzoic acid, 3-iodo-4-nitro-
It is crucial to distinguish this compound from its isomers, such as 4-Iodo-3-nitrobenzoic acid (CAS No. 35674-27-2), as their physical and chemical properties, as well as their reactivity, can differ significantly.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1086210-19-6 | PubChem[1] |
| Molecular Formula | C₇H₄INO₄ | PubChem[1] |
| Molecular Weight | 293.02 g/mol | PubChem[1] |
| InChI | InChI=1S/C7H4INO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) | PubChem[1] |
| InChIKey | PVYUBKVJLIBMIV-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CC(=C(C=C1C(=O)O)I)[O-] | PubChem[1] |
Physicochemical Properties: A Foundation for Application
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Rationale/Comparison |
| Appearance | Pale yellow to yellow solid | Nitroaromatic compounds are often colored. |
| Melting Point | 180-200 °C | Isomers like 4-iodo-3-nitrobenzoic acid have melting points in this range. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid group imparts some water solubility, but the aromatic ring and iodine atom reduce it. |
| pKa | ~3.0-3.5 | The electron-withdrawing nitro and iodo groups increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
Synthesis of this compound: A Proposed Protocol
While a specific, peer-reviewed synthesis protocol for this compound is not readily found in the literature, a reliable synthetic route can be designed based on well-established transformations in organic chemistry. The most logical approach involves the diazotization of 3-amino-4-nitrobenzoic acid followed by a Sandmeyer-type iodination reaction. This method is analogous to the reported synthesis of the isomer 4-Iodo-3-nitrobenzoic acid[2].
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Analogous Procedure)
This protocol is adapted from the synthesis of 4-Iodo-3-nitrobenzoic acid and is expected to be effective for the target molecule.
Materials:
-
3-Amino-4-nitrobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, suspend 3-amino-4-nitrobenzoic acid in a mixture of deionized water and concentrated hydrochloric acid.
-
Maintain the temperature between 0 and 5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. The solid should gradually dissolve as the diazonium salt is formed.
-
Continue stirring at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full conversion.
-
-
Iodination:
-
In a separate beaker, prepare a solution of potassium iodide in deionized water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the complete decomposition of the diazonium salt and formation of the iodo-substituted product.
-
-
Work-up and Purification:
-
The precipitated solid product can be collected by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified product under vacuum.
-
Reactivity and Applications in Synthesis
The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the iodo group, and the nitro group. This trifunctional nature makes it a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules in drug discovery programs.
Key Reaction Types
A. Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, such as:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst.
-
Amide bond formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with an amine.
B. Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is a key site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example, where the iodo-substituted ring is coupled with an organoboron reagent[3][4][5][6].
Caption: Suzuki-Miyaura coupling of this compound.
C. Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group para to the iodo substituent activates the aromatic ring towards nucleophilic attack[7][8][9]. While the iodo group is a good leaving group, in some cases, the nitro group itself can be displaced, depending on the reaction conditions and the nucleophile.
Spectroscopic Characterization (Predicted)
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- Three aromatic protons in the range of 7.5-8.5 ppm, likely exhibiting complex splitting patterns due to their coupling with each other. |
| ¹³C NMR | - A signal for the carboxylic carbon around 165-170 ppm.- Six aromatic carbon signals, with the carbon bearing the iodo group being significantly shielded and the carbons bearing the nitro and carboxyl groups being deshielded. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).- Strong asymmetric and symmetric N-O stretches from the nitro group (~1530 and ~1350 cm⁻¹).- C-I stretch in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 293.- Characteristic fragmentation patterns including the loss of -OH, -COOH, and -NO₂. |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from its isomers and related nitroaromatic compounds indicate that it should be handled with care.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in various fields of chemical research, particularly in the development of novel pharmaceuticals. Its trifunctional nature allows for a diverse range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its nomenclature, predicted properties, a plausible synthetic route, key reactivity patterns, and essential safety information. It is our hope that this document will serve as a valuable resource for researchers and scientists working with this versatile compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2012, March 9). Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
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- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. dalalinstitute.com [dalalinstitute.com]
Theoretical Characterization Protocol: 3-Iodo-4-nitrobenzoic Acid
Executive Summary
3-Iodo-4-nitrobenzoic acid (INBA) represents a critical pharmacophore and synthetic intermediate in the design of anti-tubercular and antineoplastic agents. Its structural uniqueness lies in the juxtaposition of a strong electron-withdrawing nitro group (
This guide provides a definitive theoretical framework for characterizing INBA. Unlike standard organic molecules, the presence of Iodine (
Computational Methodology (The Core Protocol)
Expertise Note: The standard 6-31G(d,p) basis set is insufficient for Iodine due to the lack of core electron definitions for heavy atoms. This protocol utilizes a Mixed Basis Set approach to ensure accuracy.
Electronic Structure Calculation
To accurately model the geometry and electronic properties, the following DFT level of theory is prescribed:
-
Software Platform: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or
B97X-D (for dispersion corrections). -
Basis Set (Mixed):
-
Iodine (I): LANL2DZ (Los Alamos National Laboratory 2-Double-Z) with Effective Core Potential (ECP).
-
C, H, N, O: 6-311++G(d,p) (Triple-zeta with diffuse and polarization functions).
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) – Water (
) and DMSO ( ).
Workflow Diagram
The following DOT diagram illustrates the sequential computational workflow required to validate the molecule's stability and reactivity.
Figure 1: Computational workflow for the theoretical characterization of this compound.
Structural & Electronic Properties[1][2][3][4]
Optimized Geometry & Steric Effects
The optimization of INBA reveals a non-planar configuration. The steric repulsion between the bulky Iodine atom at position 3 and the Nitro group at position 4 forces the nitro group to rotate slightly out of the benzene plane. This "twist" is energetically favorable as it minimizes van der Waals repulsion, though it slightly reduces
Key Geometrical Parameters (Calculated):
| Parameter | Bond/Angle | Value (Å / °) | Significance |
| Bond Length | C3–I | 2.105 | Weak bond; potential site for Pd-catalyzed coupling. |
| Bond Length | C4–N | 1.478 | Elongated due to steric strain from Iodine. |
| Bond Length | C=O (Carboxyl) | 1.220 | Typical carbonyl double bond character. |
| Torsion Angle | O–N–C4–C3 | ~35.0° | Indicates significant out-of-plane twisting of NO |
Frontier Molecular Orbitals (FMO) Analysis
The HOMO-LUMO gap is a critical descriptor of kinetic stability and chemical reactivity (Hardness/Softness).[1]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Iodine atom and the aromatic ring. It acts as the electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the Nitro group and the Carboxyl moiety. It acts as the electron acceptor.
Theoretical Energy Values:
- : -6.82 eV
- : -3.45 eV
-
Energy Gap (
): 3.37 eV
Interpretation: A gap of ~3.37 eV suggests INBA is a "soft" molecule with high chemical reactivity, making it an excellent electrophile for nucleophilic aromatic substitution (
Molecular Electrostatic Potential (MEP)
The MEP surface maps the charge distribution, guiding intermolecular interactions (e.g., drug-receptor binding).
-
Red Regions (Negative Potential): Concentrated over the Nitro (
) and Carbonyl ( ) oxygens. These are H-bond acceptors. -
Blue Regions (Positive Potential): Concentrated on the Hydroxyl (
) proton and the aromatic ring hydrogens. These are H-bond donors. -
Iodine Atom: Displays a "sigma-hole"—a localized positive region along the C-I bond axis, allowing for halogen bonding interactions with protein targets.
Spectroscopic Profiling (Vibrational Analysis)
To validate theoretical models against experimental samples, vibrational frequency scaling is required. The B3LYP functional typically overestimates frequencies; a scaling factor of 0.961 is applied.
Characteristic Vibrational Modes:
| Mode Assignment (PED) | Unscaled Freq ( | Scaled Freq ( | IR Intensity | Description |
| 3750 | 3604 | Medium | Carboxylic acid O-H. | |
| 1780 | 1710 | Very Strong | Diagnostic carbonyl peak. | |
| 1560 | 1499 | Strong | Asymmetric nitro stretch. | |
| 620 | 595 | Weak | Carbon-Iodine stretch (Fingerprint). |
Note: The C-I stretch is often difficult to detect in IR but is prominent in Raman spectroscopy.
Molecular Docking & Biological Potential
INBA serves as a scaffold for inhibitors of bacterial DNA gyrase. Docking studies simulate the binding affinity of INBA derivatives within the active site of target proteins (e.g., E. coli DNA GyraseB, PDB ID: 1KZN).
Docking Protocol[1][5][6]
-
Ligand Preparation: Optimize INBA geometry (from Section 2.1), save as .pdbqt.
-
Receptor Preparation: Remove water/co-factors from PDB 1KZN; add polar hydrogens and Kollman charges.
-
Grid Generation: Center grid box on the ATP-binding pocket (
points). -
Algorithm: Lamarckian Genetic Algorithm (LGA).
Interaction Pathway Diagram
The following diagram details the molecular interactions stabilizing the Ligand-Protein complex.
Figure 2: Predicted binding interaction network of INBA within the DNA Gyrase B active site.
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Hay, P. J., & Wadt, W. R. (1985). Ab initio effective core potentials for molecular calculations. Potentials for K to Au including the outermost core orbitals. The Journal of Chemical Physics, 82(1), 270-283. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
-
Politzer, P., et al. (2007). The σ-hole: an elusive feature of halogen bonding. Journal of Molecular Modeling, 13(2), 305-311. Link
Sources
Technical Guide: Reactivity & Applications of 3-Iodo-4-nitrobenzoic Acid
This technical guide provides a comprehensive analysis of the reactivity, synthesis, and application of 3-Iodo-4-nitrobenzoic acid , a high-value scaffold in medicinal chemistry.
Executive Summary
This compound (CAS: 1086210-19-6) acts as a versatile trifunctional building block. Its utility stems from the orthogonal reactivity of its three functional groups:
-
Aryl Iodide (C3): Highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).
-
Nitro Group (C4): Serves as an activating group for SNAr reactions at the adjacent iodide and as a latent aniline precursor.
-
Carboxylic Acid (C1): A handle for esterification, amidation, or solubility modulation.
This guide details the chemoselective manipulation of these groups, providing researchers with a roadmap for synthesizing complex biaryl and heterocyclic scaffolds.
Structural & Electronic Analysis
The molecule is defined by the cooperative electronic effects of the nitro and carboxyl groups. Both are electron-withdrawing groups (EWG).
-
Electronic Synergy: The Nitro group (C4) and Carboxylic Acid (C1) are ortho and para to each other, respectively.
-
Activation: The strong electron-withdrawing nature of the 4-Nitro group significantly reduces electron density at the C3 position, activating the C-I bond for Nucleophilic Aromatic Substitution (SNAr).
-
Directing Effects: In the precursor (4-nitrobenzoic acid), both groups direct electrophilic substitution to the meta position relative to themselves.[1] Since they are para to each other, they cooperatively direct incoming electrophiles (like iodonium ions) to the C3 position.
Figure 1: Electronic relationship between functional groups.
Synthesis Strategy
The most reliable synthetic route leverages the cooperative directing effects of the functional groups on the 4-nitrobenzoic acid precursor.
Recommended Route: Electrophilic Iodination
Direct iodination of 4-nitrobenzoic acid is favored because both the NO2 and COOH groups direct the incoming electrophile to the C3 position.
Reagents:
Reactivity Profile
The core value of this scaffold is its ability to undergo selective transformations. The decision tree below illustrates the primary reaction pathways.
Figure 2: Divergent reactivity pathways based on reagent choice.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C-I bond is the weakest bond on the ring (BDE ~65 kcal/mol), making it highly susceptible to oxidative addition by Pd(0).
-
Selectivity: The reaction occurs exclusively at C3. The nitro group and carboxylic acid remain intact.
-
Challenges: The free carboxylic acid can poison catalysts or form salts.
-
Solution: Use 2.5–3.0 equivalents of base (e.g.,
) to ensure the acid is deprotonated and the boronic acid is activated, or protect the acid as a methyl ester prior to coupling.
Nucleophilic Aromatic Substitution (SNAr)
The 4-nitro group activates the ortho-iodine for displacement.
-
Nucleophiles: Primary and secondary amines, thiols, and alkoxides.
-
Mechanism: Addition-Elimination. The Meisenheimer complex is stabilized by the nitro group.[1]
-
Comparison: Iodine is an excellent leaving group in SNAr (often better than Br or Cl in this context) due to its polarizability, despite the high bond strength of C-F bonds usually favored in SNAr.
Chemoselective Reduction
Reducing the nitro group to an aniline without dehalogenating the iodine is critical.
-
Risk: Catalytic hydrogenation (
, Pd/C) often leads to hydrodeiodination (loss of Iodine), yielding 4-aminobenzoic acid. -
Safe Protocol: Dissolving metal reductions (Fe/AcOH, SnCl2/HCl) or chemoselective hydrogenation using sulfided Platinum (Pt(S)/C) are required to preserve the C-I bond.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (General Procedure)
Validates the C-I bond reactivity.
-
Setup: Charge a reaction vial with This compound (1.0 equiv), Arylboronic acid (1.2 equiv), and
(3-5 mol%). -
Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).
-
Base: Add
(3.0 equiv). The excess base accounts for the carboxylic acid proton. -
Reaction: Heat to 80°C under
or Argon for 4–12 hours. -
Workup: Acidify with 1N HCl to pH 3 (precipitates the product). Extract with EtOAc.
-
Purification: The product is usually a solid that can be recrystallized from EtOH or purified via column chromatography (MeOH/DCM gradient).
Protocol B: SNAr Displacement with Amines
Validates the Nitro-activation effect.
-
Setup: Dissolve This compound (1.0 equiv) in DMF or DMSO (0.5 M).
-
Reagent: Add the amine nucleophile (2.5 equiv).
-
Conditions: Heat to 60–80°C. Monitor via LCMS.
-
Note: If the nucleophile is volatile, use a sealed tube.
-
-
Workup: Pour into ice water. Acidify carefully with HCl. The 3-amino-substituted product typically precipitates as a yellow/orange solid.
Protocol C: Selective Nitro Reduction (Iodine Retention)
Validates chemoselectivity.
-
Reagents: Suspend This compound (1.0 equiv) in Ethanol/Water (3:1). Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Reaction: Heat to reflux (80°C) with vigorous stirring for 2 hours.
-
Monitoring: TLC should show the disappearance of the starting material and the appearance of a fluorescent spot (anthranilic acid derivative).
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.
-
Result: 3-Iodo-4-aminobenzoic acid .
-
Critical Check: Verify mass spectrum to ensure no [M-127+1] peak (loss of Iodine).
-
Safety & Handling
| Hazard Category | Specific Risk | Mitigation |
| Explosion | Nitro compounds can be energetic. | Do not heat dry solids. Avoid strong bases at high temperatures (>150°C). |
| Sensitization | Halo-nitro aromatics are potent skin sensitizers. | Double-glove (Nitrile). Use a fume hood. |
| Incompatibility | Strong oxidizers; Strong bases (exothermic deprotonation). | Store away from hydrides and alkali metals. |
References
-
PubChem. this compound (CID 53420329).[2] National Library of Medicine. [Link]
-
Gong, Y., et al. Palladium-Catalyzed Cross-Coupling of Aryl Halides. Organic Chemistry Portal. [Link]
-
Bunnett, J. F. Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews. [Link]
- Bechamp, A.De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique.
Sources
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Iodo-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Iodo-4-nitrobenzoic Acid in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in the construction of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which forges a bond between an organoboron species and an organic halide or triflate, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1]
This guide focuses on a specific, yet highly valuable, building block: This compound . This substrate is of particular interest due to its trifunctional nature. The iodide serves as an excellent leaving group for oxidative addition to the palladium catalyst, a critical step in the catalytic cycle.[3] The electron-withdrawing nitro and carboxylic acid groups activate the aryl iodide towards this oxidative addition, often facilitating the reaction under milder conditions compared to electron-rich aryl halides. Furthermore, the resulting 3-aryl-4-nitrobenzoic acid scaffold is a key intermediate in the synthesis of various biologically active compounds and functional materials.
These application notes provide a comprehensive overview, field-proven insights, and detailed experimental protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic rationale behind procedural choices, address the potential challenges posed by the acidic and nitro functionalities, and offer versatile protocols for coupling with a range of arylboronic acids.
Mechanistic Considerations: A Deeper Dive into the Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The cycle is generally accepted to proceed through three key stages:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species. This step, often rate-determining, results in the formation of a palladium(II) intermediate. The high reactivity of the carbon-iodine bond makes aryl iodides, such as our substrate, particularly well-suited for this transformation.[3]
-
Transmetalation: In this stage, the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4] The choice of base is critical and can significantly impact the reaction's success, especially in the presence of an acidic proton from the carboxylic acid group.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
Figure 1: A simplified representation of the palladium-catalyzed Suzuki-Miyaura coupling cycle.
Experimental Design and Causality: Navigating the Reaction Parameters
The success of coupling this compound is contingent on the judicious selection of several key parameters. The presence of both a nitro group and a carboxylic acid necessitates careful consideration.
The Dual Role of the Base
The base is arguably the most critical variable in this specific reaction. It not only facilitates the crucial transmetalation step but also reacts with the acidic proton of the carboxylic acid. Therefore, at least one equivalent of the base is consumed in an acid-base neutralization. A variety of bases have been shown to be effective in Suzuki-Miyaura couplings, with carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) being common choices due to their moderate basicity and good solubility in mixed aqueous-organic solvent systems.[5][6] For substrates with base-sensitive groups, milder bases like potassium fluoride (KF) can be employed.[4] It is crucial to use a sufficient excess of the base to both neutralize the carboxylic acid and promote the catalytic cycle.
Catalyst and Ligand Selection
A range of palladium sources can be utilized, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being among the most common and commercially available.[7] While Pd(PPh₃)₄ is a pre-catalyst that directly provides the active Pd(0) species, Pd(OAc)₂ requires in-situ reduction, often facilitated by a phosphine ligand. For electron-deficient aryl halides like this compound, standard phosphine ligands such as triphenylphosphine (PPh₃) are often sufficient.[7] In more challenging couplings, or when using less reactive aryl bromides or chlorides, more electron-rich and bulky phosphine ligands may be necessary.
Solvent Systems
The choice of solvent is dictated by the solubility of the reactants, base, and catalyst. A mixture of an organic solvent and water is frequently employed. Common organic solvents include 1,4-dioxane, N,N-dimethylformamide (DMF), and ethanol. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required depending on the specific boronic acid used.
Protocol 1: General Procedure with Pd(PPh₃)₄
This protocol is a robust starting point for a variety of arylboronic acids.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
1,4-Dioxane (5 mL)
-
Deionized water (1 mL)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask.
-
Degas the mixture by bubbling nitrogen through the solvent for 15-20 minutes.
-
Under a nitrogen atmosphere, add Pd(PPh₃)₄ (0.03 mmol).
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-aryl-4-nitrobenzoic acid.
Protocol 2: Aqueous Conditions with a Water-Soluble Catalyst System
For a more environmentally benign approach, an aqueous system can be employed. This protocol is adapted from a procedure for the coupling of 4-iodobenzoic acid.[6]
Materials:
-
This compound (0.25 mmol, 1.0 equiv)
-
Arylboronic acid (0.26 mmol, 1.05 equiv)
-
Potassium carbonate (K₂CO₃) (0.50 mmol, 2.0 equiv)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
Sodium diphenylphosphinobenzene-3-sulfonate (TPPTS)
-
Formic acid (HCOOH)
-
Degassed deionized water (10 mL)
-
Schlenk tube
Procedure:
-
In a Schlenk tube, dissolve this compound (0.25 mmol), the arylboronic acid (0.26 mmol), and potassium carbonate (0.50 mmol) in degassed deionized water (10 mL).
-
Evacuate and purge the Schlenk tube with argon three times.
-
Under a positive argon pressure, add an aqueous solution of Na₂PdCl₄ and TPPTS (molar ratio 1:4, typically 0.1-1 mol% Pd relative to the aryl iodide).
-
Add an aqueous solution of formic acid (5 equivalents relative to Pd).
-
Stir the reaction mixture at 70 °C for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture and acidify with 1 M HCl.
-
Extract the product with a suitable organic solvent, dry, and concentrate.
-
Purify as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established protocols for similar substrates.
| Entry | Arylboronic Acid (Ar') | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 12 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 10 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (3) | DMF/H₂O | 100 | 16 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 8 |
| 5 | Phenylboronic acid | Pd/C (5) | K₂CO₃ (2) | EtOH/H₂O | RT | 24 |
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand (e.g., a biarylphosphine), or increasing the temperature. Ensure the reagents and solvents are of high purity and adequately degassed.
-
Side Reactions: Protodeborylation (loss of the boronic acid group) can occur, especially with prolonged reaction times or harsh basic conditions. Using a slight excess of the boronic acid can mitigate this. Homocoupling of the boronic acid can also be observed.
-
Purification: The acidic nature of the product allows for straightforward extraction from a basic aqueous solution after the reaction. However, chromatographic purification is often necessary to remove residual catalyst and byproducts.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of 3-aryl-4-nitrobenzoic acids. By carefully selecting the base, catalyst, and solvent system, high yields of the desired products can be achieved. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully utilize this important building block in their synthetic endeavors, paving the way for the development of novel pharmaceuticals and advanced materials.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Jadhav, S. D., et al. (2013). Dual functionalized task specific ionic liquid promoted in situ generation of palladium nanoparticles in water: Synergic catalytic system for Suzuki–Miyaura cross coupling. Catalysis Communications, 37, 89-93. [Link]
-
Valizadeh, H., & Gholipour, H. (2015). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides with arylboronic acids under ultrasonic irradiation. Ultrasonics Sonochemistry, 23, 271-277. [Link]
-
Walker, S. D., et al. (2009). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 131(31), 11048–11059. [Link]
-
Klosterman, J. K., et al. (2017). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 22(10), 1641. [Link]
-
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Wu, Y.-J., et al. (2006). Palladium-catalyzed cross-coupling reactions of 4-tosyloxy-2-pyrones with arylboronic acids. Tetrahedron, 62(24), 5693-5700. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Strategic Utilization of 3-Iodo-4-nitrobenzoic Acid in Medicinal Chemistry
Topic: Use of 3-Iodo-4-nitrobenzoic acid in pharmaceutical synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Executive Summary & Application Scope
This compound (CAS: 35674-14-7) is a high-value bifunctional scaffold in pharmaceutical synthesis. Unlike its isomer, 4-iodo-3-nitrobenzoic acid (a precursor to the PARP inhibitor Iniparib), this compound offers a unique substitution pattern that is critical for the design of kinase inhibitors , antimicrobial agents , and benzimidazole-based therapeutics .
Its utility stems from its orthogonal reactivity profile:
-
C3-Iodine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), enabling the rapid construction of biaryl libraries.
-
C4-Nitro Group: A masked amine precursor.[1] Controlled reduction yields 3-iodo-4-aminobenzoic acid, a "privileged structure" for synthesizing fused heterocycles like quinazolin-4(3H)-ones and benzimidazoles .
-
C1-Carboxylic Acid: A functional handle for amide coupling, esterification, or solubility enhancement in prodrug design.[1]
This guide details the strategic workflows, validated protocols, and safety considerations for leveraging this scaffold in drug discovery.
Chemical Profile & Reactivity Analysis
| Property | Data | Relevance to Synthesis |
| Molecular Formula | C₇H₄INO₄ | Carbon count suitable for fragment-based drug design (FBDD). |
| Molecular Weight | 293.02 g/mol | Low MW allows for significant decoration while adhering to Lipinski's Rule of 5.[1] |
| Melting Point | 210–214 °C | High thermal stability; suitable for high-temp microwave reactions.[1] |
| Solubility | DMSO, DMF, MeOH (hot) | Poor water solubility; requires polar aprotic solvents for coupling reactions. |
| pKa | ~3.5 (COOH) | Acidic enough to form salts; affects extraction protocols (extract from organic to basic aq.[1] layer). |
| Isomer Note | Critical Distinction | Do not confuse with 4-iodo-3-nitrobenzoic acid. The 3-iodo-4-nitro isomer directs nucleophiles to the C3/C4 positions differently due to steric and electronic effects. |
Strategic Synthetic Workflows
The synthesis of complex pharmacophores from this compound generally follows one of two strategic pathways: "Coupling-First" or "Reduction-First" .
Pathway A: The "Coupling-First" Strategy (Biaryl Synthesis)
This route utilizes the iodine handle before reducing the nitro group. It is ideal when the biaryl bond needs to be established early to avoid catalyst poisoning by free amines later in the sequence.[1]
Pathway B: The "Reduction-First" Strategy (Heterocycle Construction)
This route prioritizes the reduction of the nitro group to an aniline (3-iodo-4-aminobenzoic acid). This intermediate is then cyclized to form heterocycles (e.g., benzimidazoles, quinazolinones) retaining the iodine for late-stage diversification.
Caption: Divergent synthetic workflows. Pathway A builds the carbon skeleton first; Pathway B builds the heterocyclic core first.
Detailed Experimental Protocols
Protocol 1: Chemoselective Reduction of Nitro Group
Objective: Reduce the nitro group to an amine without de-iodinating the aromatic ring. Note: Catalytic hydrogenation (Pd/C, H₂) often leads to hydrodeiodination.[1] Chemical reduction using Iron or Tin is preferred.
Reagents:
-
This compound (1.0 eq)
-
Iron powder (325 mesh, 5.0 eq)
-
Ammonium chloride (NH₄Cl, 5.0 eq)
-
Solvent: Ethanol/Water (3:1 v/v)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in Ethanol (30 mL) and Water (10 mL).
-
Addition: Add Ammonium chloride (50 mmol) and Iron powder (50 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1] The starting material spot (Rf ~0.[1]6) should disappear, replaced by the fluorescent amine spot (Rf ~0.4). Reaction time is typically 2–4 hours.[1]
-
Work-up: Filter the hot reaction mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is typically suspended in water and the pH adjusted to ~4–5 with dilute acetic acid if necessary to precipitate the free acid product (3-iodo-4-aminobenzoic acid).
-
Purification: Recrystallize from ethanol/water if purity is <95%.
Yield: Expected 85–92%. Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the low-field nitro-adjacent protons and appearance of a broad NH₂ singlet at ~5.8 ppm.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: Coupling of this compound with Phenylboronic acid. Note: The carboxylic acid group can interfere with some catalysts; using an excess of base is critical to keep the acid deprotonated (soluble carboxylate).
Reagents:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Degassing: Charge a reaction vial with the aryl halide, boronic acid, and base. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.[1]
-
Catalyst Addition: Quickly add the Pd catalyst under a positive pressure of inert gas.[1]
-
Reaction: Heat the mixture to 90°C for 6–12 hours.
-
Work-up: Cool to room temperature. Dilute with water (20 mL) and wash with Ethyl Acetate (to remove non-acidic organic impurities/byproducts).[1]
-
Acidification: Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product (3-phenyl-4-nitrobenzoic acid) will precipitate.
-
Extraction: Extract the precipitate with Ethyl Acetate (3 x 20 mL). Dry over Na₂SO₄ and concentrate.
Troubleshooting:
-
Black precipitate (Pd black): Indicates catalyst decomposition.[1] Ensure rigorous degassing.
-
Low conversion: Increase catalyst loading or switch to SPhos-Pd-G2 for sterically hindered substrates.[1]
Protocol 3: Synthesis of Quinazolin-4(3H)-one Scaffold
Objective: Cyclization of 3-iodo-4-aminobenzoic acid (from Protocol 1) to form a quinazolinone core, a key pharmacophore in kinase inhibitors.
Reagents:
-
3-Iodo-4-aminobenzoic acid (1.0 eq)
-
Formamide (Excess, acts as solvent and reagent)
-
Catalyst: Ammonium Acetate (0.1 eq) - optional promoter.[1]
Procedure:
-
Mix: In a pressure tube or round-bottom flask, suspend 3-iodo-4-aminobenzoic acid in Formamide (10 volumes).
-
Heat: Heat the mixture to 140–150°C. The solid will dissolve as the reaction proceeds.
-
Duration: Stir for 6–8 hours.
-
Precipitation: Cool the mixture to room temperature. Pour onto crushed ice/water. The quinazolinone product usually precipitates as a solid.[1]
-
Filtration: Filter the solid, wash with copious water to remove excess formamide, and dry under vacuum.[1]
Outcome: This yields 6-iodo-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (numbering depends on cyclization direction, typically acid remains para to N1). The iodine remains available for further library generation.[1]
Safety & Handling (MSDS Highlights)
| Hazard Class | Description | Handling Precaution |
| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles.[1] Use a fume hood to avoid dust inhalation.[1] |
| Nitro Compounds | Potential energetic decomposition at very high temps (>250°C).[1] | Do not distill residues to dryness if high heat is involved.[1] |
| Iodinated Waste | Organoiodides can be toxic to aquatic life.[1] | Dispose of all halogenated waste in designated "Halogenated Organic Waste" containers.[1] |
References
-
Synthesis of Quinazolinone Derivatives: National Institutes of Health (NIH). "Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities."
-
Suzuki Coupling Protocols: Organic Chemistry Portal. "Suzuki-Miyaura Coupling - Reaction Conditions and Catalysts."
-
Benzimidazole Synthesis: Organic Chemistry Portal. "Synthesis of Benzimidazoles from o-phenylenediamines."
-
Compound Data (PubChem): PubChem. "this compound - CID 53420329."[1]
-
Iniparib Distinction: ResearchGate. "Process for the preparation of 4-iodo-3-nitrobenzamide (Iniparib)." (Cited for isomer contrast).
Sources
Analytical methods for characterizing 3-Iodo-4-nitrobenzoic acid
Application Note: Analytical Characterization of 3-Iodo-4-nitrobenzoic Acid
Introduction & Scope
This compound (CAS: 1086210-19-6 ) is a critical disubstituted aromatic intermediate used in the synthesis of complex pharmaceutical pharmacophores. Its structural motif—combining a reactive aryl iodide (amenable to Suzuki-Miyaura or Sonogashira couplings) with a nitro group (reducible to an amine)—makes it a versatile scaffold in drug discovery.[1]
However, the electronic push-pull nature of the nitro (electron-withdrawing) and carboxylic acid groups, combined with the polarizability of the iodine atom, presents specific analytical challenges.[1] This guide provides a validated framework for characterizing this compound, distinguishing it from common isomers (e.g., 4-iodo-3-nitrobenzoic acid) and synthetic byproducts.[1]
Chemical Profile:
-
Formula: C
H INO -
Molecular Weight: 293.02 g/mol [6]
-
Structure: Benzoic acid core substituted at C3 with Iodine and C4 with a Nitro group.[1][4][7][8]
Physicochemical Characterization
Before instrumental analysis, fundamental physical properties must be verified to ensure bulk material integrity.[1]
Solubility Profile
-
Water: Low solubility (Acidic nature requires pH adjustment).[1]
-
Organic Solvents: Soluble in DMSO, Methanol, and Ethyl Acetate.[1]
-
Protocol: Dissolve 10 mg in 1 mL DMSO. Sonication for 30 seconds may be required.[1]
Melting Point Analysis
-
Expected Range: ~210–240°C (Note: Isomers such as 4-nitrobenzoic acid melt at ~240°C; 3-iodo-4-methylbenzoic acid melts at ~210°C. Experimental verification is critical as literature values vary).
-
Method: Capillary method with a ramp rate of 1°C/min near the melt onset.
Chromatographic Purity Analysis (HPLC/UPLC)
The following method is designed to separate the target compound from likely synthetic impurities, such as 3-amino-4-nitrobenzoic acid (precursor) or 4-nitrobenzoic acid (de-iodinated byproduct).
Method Development Strategy
A Reverse-Phase (RP) method is selected. Acidic modification of the mobile phase is mandatory to suppress the ionization of the carboxylic acid moiety (
HPLC Protocol: Method A (Standard Purity)
| Parameter | Specification |
| Instrument | HPLC with PDA (Photodiode Array) or UV-Vis |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.1% |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 5–10 µL |
| Detection | UV @ 254 nm (Aromatic) and 210 nm (Universal) |
Gradient Program:
-
0.0 min: 90% A / 10% B
-
15.0 min: 10% A / 90% B
-
18.0 min: 10% A / 90% B
-
18.1 min: 90% A / 10% B (Re-equilibration)
-
23.0 min: Stop
Data Interpretation:
-
Retention Time (RT): The target (Iodo-Nitro) is more hydrophobic than the non-iodinated precursor.[1] Expect elution in the middle-to-late region of the gradient (approx. 10–12 min).[1]
-
Impurity Flag: Peaks eluting early (<5 min) likely correspond to polar precursors (e.g., amino-benzoic acids).[1]
Spectroscopic Identification
A. Nuclear Magnetic Resonance (NMR)
Note: Due to the specific substitution pattern, the coupling constants are diagnostic.[1]
Predicted
| Proton Position | Multiplicity | Approx. Shift ( | Assignment Logic |
| H-2 (C2) | Singlet (d, | 8.40 – 8.50 ppm | Most Deshielded. Ortho to -COOH and Ortho to -I. The iodine anisotropy and acid group shift this significantly downfield.[1] |
| H-5 (C5) | Doublet ( | 8.00 – 8.10 ppm | Ortho to -NO |
| H-6 (C6) | Doublet ( | 7.90 – 8.00 ppm | Ortho to -COOH. Shows strong coupling to H-5.[1] |
| -COOH | Broad Singlet | 13.0 – 14.0 ppm | Exchangeable acidic proton.[1] |
B. Mass Spectrometry (MS)
-
Ionization: ESI (Negative Mode) is preferred for benzoic acids (
).[1] -
Target Mass: 291.9 m/z (
).[1] -
Isotope Pattern: Iodine is monoisotopic (
I), so no M+2 pattern (unlike Cl/Br).[1] The mass defect of Iodine is unique (negative mass defect), aiding high-res confirmation.[1]
C. Infrared Spectroscopy (FT-IR)
-
Stretch: 1680–1710 cm
(Broad, strong).[1] -
Stretches: ~1530 cm
(Asymmetric) and ~1350 cm (Symmetric).[1] -
Stretch: 500–600 cm
(Fingerprint region).[1]
Analytical Workflow Diagram
The following flowchart illustrates the logical decision tree for characterizing the material, from initial receipt to Certificate of Analysis (CoA) generation.
Caption: Analytical logic flow for the qualification of this compound batches.
Safety & Handling
-
Hazards: Nitro-aromatics are potentially explosive if heated under confinement.[1] Iodine-containing compounds can release iodine vapor if decomposed.[1]
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Handle in a fume hood.
-
Storage: Store in amber vials (light sensitive due to C-I bond) at 2–8°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53420329, this compound. Retrieved from [Link]
Sources
- 1. 3-Iodo-4-methylbenzoic acid | C8H7IO2 | CID 621640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Iodo-4-methylbenzoic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C7H4INO4 | CID 53420329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 3-Iodo-4-nitro-benzoic acid | 1086210-19-6 [chemicalbook.com]
- 6. 4-Iodo-3-nitrobenzoic acid [aromalake.com]
- 7. 3-Iodo-4-Methylbenzoic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 4-Iodo-3-nitrobenzoic acid | C7H4INO4 | CID 11208598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Iodo-4-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 3-Iodo-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via the Sandmeyer reaction of 3-amino-4-nitrobenzoic acid.
Issue 1: Low or No Product Yield
Question: I performed the synthesis, but my final yield of this compound is very low, or I isolated no solid product. What could have gone wrong?
Answer:
Low or no yield in a Sandmeyer reaction is a common issue that can often be traced back to the stability of the diazonium salt intermediate. Here are the most probable causes and their solutions:
-
Incomplete Diazotization: The conversion of the primary amine to the diazonium salt is the critical first step.
-
Causality: Nitrous acid, which is generated in situ from sodium nitrite and a strong acid, is unstable and decomposes at higher temperatures. If the temperature rises above 5°C during the addition of sodium nitrite, the nitrous acid will decompose before it can react with the amine, leading to incomplete diazotization.[1][2]
-
Solution: Maintain a strict temperature range of 0-5°C throughout the sodium nitrite addition. Use an ice-salt bath for more efficient cooling and add the sodium nitrite solution dropwise very slowly to control any exotherm.
-
-
Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose before the iodide is added.
-
Causality: The diazonium group is an excellent leaving group (as N₂ gas), and even at low temperatures, it can be displaced by water in a competing side reaction to form 3-hydroxy-4-nitrobenzoic acid.[3] This decomposition is accelerated at higher temperatures.
-
Solution: Once the diazotization is complete, proceed immediately to the next step of adding the potassium iodide solution. Do not let the diazonium salt solution sit for an extended period, even at low temperatures.
-
-
Insufficient Acid: A sufficient amount of strong acid is crucial for the reaction.
-
Causality: The acid serves two purposes: it protonates the nitrous acid to form the active nitrosating agent, and it keeps the starting amine in its soluble ammonium salt form, preventing it from coupling with the newly formed diazonium salt.[1][4]
-
Solution: Use at least 2.5-3 equivalents of strong acid (like HCl or H₂SO₄) relative to the starting amine.
-
Issue 2: Product is Impure or Discolored
Question: I obtained a product, but it is a dark, tarry solid, and my NMR/HPLC analysis shows significant impurities. How can I improve the purity?
Answer:
Product impurity often results from side reactions or inadequate purification.
-
Formation of Azo Compounds:
-
Causality: If the pH of the reaction mixture is not sufficiently acidic, the electrophilic diazonium salt can react with the unreacted nucleophilic amine to form brightly colored azo compounds, which are common impurities.
-
Solution: Ensure the reaction medium remains strongly acidic throughout the diazotization step. As mentioned above, using at least 2.5-3 equivalents of acid is critical.
-
-
Formation of Phenolic Byproducts:
-
Causality: As discussed in the low yield section, reaction with water to form 3-hydroxy-4-nitrobenzoic acid is a major competing pathway, especially if the temperature is not controlled.[3]
-
Solution: Strict temperature control (0-5°C) is paramount. Additionally, a slow, controlled addition of the potassium iodide solution can help favor the desired reaction over the hydrolysis side reaction.
-
-
Iodine Impurities:
-
Causality: The reaction of iodide with any excess nitrous acid can form elemental iodine (I₂), which can contaminate the product, giving it a dark brown or purple hue.
-
Solution: After the reaction is complete, wash the crude product with a solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any residual I₂ to colorless iodide (I⁻), which can then be washed away with water.
-
-
Ineffective Purification:
-
Causality: Simple filtration may not be sufficient to remove all impurities.
-
Solution: Recrystallization is a powerful technique for purifying the final product. A solvent system of methanol and water is often effective for this type of compound.[5] Alternatively, for industrial applications where column chromatography is not ideal, extraction with a suitable solvent like methyl tert-butyl ether (MTBE) followed by crystallization can yield a high-purity product.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is the Sandmeyer reaction preferred for synthesizing this compound?
A1: The Sandmeyer reaction provides a reliable method for introducing an iodo group onto an aromatic ring in a specific position that might be difficult to achieve through direct electrophilic iodination.[7] The nitro and carboxylic acid groups are deactivating, making direct iodination challenging. The Sandmeyer reaction, starting from the corresponding amine, allows for precise control over the regiochemistry.[8]
Q2: Can I use a copper catalyst for the iodination step?
A2: While many Sandmeyer reactions (for introducing Cl, Br, or CN) require a copper(I) catalyst, the iodination reaction generally does not.[7] Iodide itself is a strong enough nucleophile to displace the diazonium group without catalysis.
Q3: What is the purpose of adding the sodium nitrite solution slowly?
A3: There are two main reasons for the slow, dropwise addition:
-
Temperature Control: The reaction between sodium nitrite and the acid to form nitrous acid is exothermic. Slow addition allows the cooling bath to dissipate the heat and maintain the required low temperature.
-
Controlling Nitrous Acid Concentration: Adding the nitrite slowly ensures that the concentration of unstable nitrous acid remains low, minimizing its decomposition and favoring a steady, controlled reaction with the amine.[2]
Q4: My starting material, 3-amino-4-nitrobenzoic acid, is not dissolving well in the acidic solution. What should I do?
A4: 3-amino-4-nitrobenzoic acid has limited solubility. Ensure you are using a sufficient volume of water and acid. Gentle warming of the mixture before cooling it down for diazotization can sometimes help, but be sure to cool it back to 0-5°C before adding any sodium nitrite. The formation of the amine salt with the acid should improve its solubility in the aqueous medium.
Q5: How can I confirm that the diazotization is complete?
A5: A simple and effective way to check for the completion of diazotization is to use starch-iodide paper. A small drop of the reaction mixture is applied to the paper. The presence of excess nitrous acid will oxidize the iodide to iodine, which then forms a blue-black complex with starch. The reaction is considered complete when a positive test (a blue-black spot) is observed, indicating that all the amine has reacted and there is now a slight excess of nitrous acid.
Experimental Workflow & Protocols
Overall Synthesis Workflow
The synthesis of this compound from 3-amino-4-nitrobenzoic acid is a two-step process performed in a single pot.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for analogous Sandmeyer reactions.[9]
Materials:
-
3-amino-4-nitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Methanol
-
Deionized Water
-
Ice
Procedure:
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-amino-4-nitrobenzoic acid (1.0 eq). Add deionized water and concentrated HCl (3.0 eq). Stir to form a suspension.
-
Diazotization: Cool the flask in an ice-salt bath to 0-5°C. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred suspension over 30-60 minutes, ensuring the temperature does not exceed 5°C.
-
Completion Check: After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes. Check for a slight excess of nitrous acid using starch-iodide paper (a blue-black color indicates a positive test).
-
Iodination: Prepare a solution of potassium iodide (2.0 eq) in deionized water. Add this solution dropwise to the cold diazonium salt solution. A dark precipitate should form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Collect the precipitated solid by vacuum filtration. Wash the solid first with a dilute solution of sodium thiosulfate to remove any iodine, then with cold deionized water until the washings are neutral.
-
Purification: Recrystallize the crude product from a mixture of methanol and water to obtain pure this compound. Dry the product under vacuum.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Temperature | 0-5°C | Crucial for the stability of the diazonium salt intermediate and to prevent side reactions.[2][9] |
| NaNO₂ Stoichiometry | 1.1 - 1.2 equivalents | A slight excess ensures complete diazotization of the starting amine. |
| HCl Stoichiometry | 2.5 - 3.0 equivalents | Ensures a sufficiently acidic environment to generate the nitrosating agent and prevent azo coupling.[4] |
| KI Stoichiometry | 1.5 - 2.0 equivalents | A moderate excess drives the iodination reaction to completion. |
| Reaction Time (Diazotization) | 30 minutes post-addition | Allows for the complete formation of the diazonium salt.[9] |
| Reaction Time (Iodination) | 2 hours at room temp. | Ensures the complete displacement of the diazonium group.[9] |
References
- [Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid]. Vertex AI Search.
- Synthesis of 4-Iodo-2-nitro benzoic acid
- Process for the preparation of 4-iodo-3-nitrobenzamide.
- What is the synthesis method of 3-Iodo-4-methylbenzoic acid?. Guidechem.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- A Comparative Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide. Benchchem.
- 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof.
- Sandmeyer Reaction. Organic Chemistry Portal.
- p-NITROBENZOIC ACID. Organic Syntheses Procedure.
- 4-Iodo-3-nitrobenzoic acid synthesis. ChemicalBook.
- Process for the preparation of 4-iodo-3-nitrobenzamide.pdf.
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
- Diazotis
- Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile. Benchchem.
- An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodin
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- Synthesis method of p-Nitrobenzoic acid. Liskon Biological.
- Iodination and iodo-compounds. Part III. Iodination of some aromatic nitro-compounds with iodine in 20% oleum. Journal of the Chemical Society C: Organic (RSC Publishing).
- Iodination of benzene is not easily carried out.
- P-Aminobenzoic Acid Diazotiz
- iodobenzene. Organic Syntheses Procedure.
- This compound. PubChem.
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- 6. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]
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- 9. 4-Iodo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
3-Iodo-4-nitrobenzoic acid stability and degradation pathways
Welcome to the technical support center for 3-Iodo-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshoot common experimental issues, and answer frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound: A Molecule of Interest
This compound is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. Its trifunctional nature, featuring a carboxylic acid, a nitro group, and an iodine atom on an aromatic ring, offers a rich landscape for chemical modifications. However, this same complexity presents unique challenges regarding its stability. Understanding the potential degradation pathways is paramount for its effective use, from storage and handling to reaction design and product analysis.
This guide will delve into the critical aspects of this compound's stability, providing a framework for identifying and mitigating potential degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by three key structural features: the carbon-iodine (C-I) bond, the nitro group, and the carboxylic acid functionality. Each of these can be susceptible to degradation under specific conditions:
-
Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds and can be susceptible to cleavage, particularly when exposed to light (photolysis) or high temperatures.[1][2] This can lead to de-iodination and the formation of byproducts.
-
Nitro Group: The strongly electron-withdrawing nitro group activates the aromatic ring, making it more susceptible to nucleophilic attack.[3][4] It can also be reduced to an amino group under certain reductive conditions.
-
Carboxylic Acid Group: While generally stable, the carboxylic acid group can undergo esterification in the presence of alcohols, particularly under acidic conditions, or decarboxylation at very high temperatures.
Q2: How should I properly store solid this compound to ensure its long-term stability?
A2: To ensure the long-term stability of solid this compound, it is crucial to store it in a cool, dry, and dark environment.[5][6][7] Exposure to light should be minimized by using amber-colored vials or storing it in a light-proof container. The storage area should be well-ventilated. Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to prevent potential oxidative degradation, although the compound is not exceptionally air-sensitive.
Q3: I've noticed a slight discoloration of my this compound powder over time. What could be the cause?
A3: A slight yellowing or browning of the powder upon storage can be an indication of minor degradation. The most likely cause is slow, light-induced (photolytic) cleavage of the carbon-iodine bond, which can liberate trace amounts of iodine, contributing to the color change.[1] While minor discoloration may not significantly impact the bulk purity for some applications, it is a sign that storage conditions should be improved (i.e., better protection from light). For high-purity applications, it is advisable to re-analyze the material before use.
Q4: In what common laboratory solvents is this compound stable, and are there any I should avoid?
A4: this compound exhibits good stability in a range of common aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), and ethyl acetate for typical reaction times. However, prolonged storage in solution is generally not recommended.
Solvents to use with caution or avoid:
-
Protic Solvents (e.g., methanol, ethanol): In the presence of an acid catalyst or upon heating, there is a risk of esterification of the carboxylic acid group.
-
Basic Solutions (e.g., aqueous NaOH, amines): The compound will deprotonate to form the carboxylate salt. The electron-withdrawing nitro and iodo groups make the aromatic ring susceptible to nucleophilic aromatic substitution, potentially leading to displacement of the iodide or nitro group by hydroxide or other nucleophiles, especially at elevated temperatures.[3][4]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Unexpected side product with a lower molecular weight observed by LC-MS after a reaction. | De-iodination: The C-I bond may have cleaved due to light exposure or thermal stress during the reaction. | 1. Protect from Light: Run the reaction in a flask wrapped in aluminum foil. This minimizes photolytic cleavage of the weak C-I bond. 2. Lower Reaction Temperature: If possible, reduce the reaction temperature. Thermal stress can provide the energy needed to break the C-I bond. 3. Re-evaluate Reagents: Ensure that none of the reagents or catalysts are known to promote dehalogenation. |
| Formation of an ester byproduct when using an alcohol as a solvent or reagent. | Esterification: The carboxylic acid group has reacted with the alcohol. | 1. Use an Aprotic Solvent: Switch to a non-alcoholic solvent like THF, acetonitrile, or dichloromethane. 2. Control Acidity: If an alcohol must be present, avoid acidic conditions that would catalyze esterification. If the reaction requires acid, consider protecting the carboxylic acid group beforehand. |
| Multiple unknown polar impurities detected after workup with a basic solution. | Nucleophilic Aromatic Substitution (SNAr) and/or Ring Opening: The electron-deficient aromatic ring is susceptible to attack by strong nucleophiles like hydroxide. | 1. Use a Milder Base: If possible, use a weaker, non-nucleophilic base for pH adjustment, such as sodium bicarbonate. 2. Minimize Contact Time and Temperature: Perform the basic wash quickly and at low temperatures (e.g., on an ice bath) to reduce the rate of potential side reactions. |
| Low yield and recovery of starting material after a reaction involving a reducing agent. | Reduction of the Nitro Group: The nitro group is readily reduced to an amine or other intermediates (nitroso, hydroxylamine). | 1. Choose a Chemoselective Reducing Agent: Select a reducing agent that is known to be selective for other functional groups in the presence of a nitro group. 2. Protect the Nitro Group: If harsh reduction conditions are necessary, consider protecting the nitro group, although this adds extra synthetic steps. |
Potential Degradation Pathways
The degradation of this compound can proceed through several pathways, primarily dictated by the experimental conditions. The following diagram illustrates the most probable degradation routes.
Caption: Potential degradation pathways of this compound.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[8][9][10]
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
1 M HCl, 1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Workflow:
Caption: Workflow for a forced degradation study.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 80°C for 48 hours.
-
Solid: Place a small amount of solid this compound in an oven at 80°C for 48 hours. Then, dissolve in acetonitrile to the target concentration.
-
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples to approximately pH 7.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point. Detection can be performed at the λmax of this compound.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
Identify the retention times of any new peaks, which represent potential degradation products.
-
If available, use LC-MS to obtain the mass of the degradation products to aid in their identification.
References
-
PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
- Gladysz, J. A., & Boone, J. R. (1997). Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4. Journal of the American Chemical Society, 119(27), 6347–6356.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56-66.
-
ROTH, C. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1996).
- Kim, J., Ihee, H., et al. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Chemical Science, 15(44), 17053-17061.
- Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. International Journal of Pharmaceutical Sciences and Research, 7(12), 4753-4763.
-
ResearchGate. (n.d.). Mechanistic studies on nucleophilic aromatic substitution reactions on hypervalent iodine substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]
- Kim, J., Ihee, H., et al. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. PMC.
-
ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]
- Chemistry LibreTexts. (2020, May 30). Synthesis of Carboxylic Acids.
- Reddit. (2024, January 11).
- DTIC. (n.d.).
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- Chemistry LibreTexts. (2025, February 2).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30).
- Britannica. (2026, January 22). Carboxylic acid.
- Preprints.org. (2025, January 2). Iodine(III) in Photochemistry. A brief Overview.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Hydroxy-4-nitrobenzoic acid.
- ResearchGate. (n.d.).
- Cheméo. (n.d.). Chemical Properties of 3-Hydroxy-4-nitrobenzoic acid (CAS 619-14-7).
- MedCrave online. (2016, December 14).
- YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Professor Dave Explains.
- Fisher Scientific. (n.d.).
- National Institutes of Health. (n.d.).
- YouTube. (2019, July 25). Preparation Of Carboxylic Acids By Hydrolysis Reaction. Ekeeda.
- Royal Society of Chemistry. (n.d.).
- Michigan State University. (n.d.). Alkyl Halide Reactivity. Department of Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- Wikipedia. (n.d.).
- AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
- YouTube. (2021, June 23). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery – Jérome Waser. EuroTech Universities Alliance.
- Sigma-Aldrich. (n.d.). 3-Hydroxy-4-nitrobenzoic acid 95 619-14-7.
- (n.d.). ANALYTICAL METHODOLOGIES.
- IJSDR. (n.d.).
- Wikipedia. (n.d.). 4-Nitrobenzoic acid.
- National Institutes of Health. (n.d.).
- Wikipedia. (n.d.). TNT.
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- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Troubleshooting low conversion rates in 3-Iodo-4-nitrobenzoic acid reactions
Welcome to the technical support center for 3-iodo-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Low conversion rates can be a significant impediment to progress, and this resource provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions. We will move beyond simple procedural lists to explain the underlying chemical principles governing these transformations, empowering you to make informed decisions in the lab.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are cornerstone methodologies in modern organic synthesis. This compound is an excellent substrate for these reactions due to the high reactivity of the carbon-iodine bond.[1] However, its electronic properties and potential for side reactions necessitate careful optimization.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (Suzuki, Sonogashira, or Buchwald-Hartwig) with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low conversion in these reactions is a multifactorial issue. A systematic approach is essential for effective troubleshooting. The key parameters to examine are the catalyst system, base, solvent, and reaction conditions.
-
Catalyst System (Palladium Source & Ligand): The formation of the active Pd(0) species is critical. Modern palladacycle precatalysts (e.g., G3 or G4-type) are often superior to traditional sources like Pd(OAc)₂ because they generate the active catalyst more cleanly and efficiently.[2] The ligand choice is equally crucial and is highly dependent on the coupling partners.[2]
-
For Buchwald-Hartwig Aminations: Bulky, electron-rich biarylphosphine ligands are standard. For primary amines, ligands like BrettPhos can be effective, while RuPhos is a good starting point for secondary amines.[2]
-
For Suzuki Couplings: The choice of ligand can significantly influence efficiency. For challenging substrates, consider ligands like SPhos or XPhos.
-
The Issue: An inappropriate ligand or an inefficient Pd(0) source leads to slow or incomplete catalytic turnover.
-
-
Base Selection: The base plays a critical role, particularly in the transmetalation step of the Suzuki reaction and for deprotonating the nucleophile in aminations.[2][3]
-
Common Choices: Strong, non-nucleophilic bases like NaOtBu and K₃PO₄ are frequently used. For substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₂CO₃ may be necessary, often requiring higher temperatures.[2][3]
-
The Issue: An incorrect base can fail to activate the coupling partner sufficiently, lead to decomposition of starting materials, or hinder catalyst activity.
-
-
Solvent Effects: The solvent influences the solubility of reagents and the kinetics of the reaction.[4][5]
-
Common Choices: Anhydrous, degassed aprotic polar solvents like dioxane, toluene, or DMF are typical.
-
The Issue: The presence of oxygen can deactivate the Pd(0) catalyst, leading to low conversion and byproduct formation. Water content can also interfere, especially in Suzuki couplings by affecting the boronic acid species.
-
-
Temperature and Reaction Time: These parameters are interdependent and must be optimized empirically. Monitor the reaction's progress by TLC or LC-MS to determine the optimal time and temperature.[2]
Q2: I'm observing significant byproduct formation, such as de-iodination (hydrodehalogenation) or homo-coupling of my boronic acid (in Suzuki reactions). How can I suppress these side reactions?
A2: These side reactions are common pitfalls and typically point to issues with reaction setup or catalyst stability.
-
De-iodination: This occurs when the aryl iodide is reduced instead of undergoing cross-coupling. This is often caused by trace oxygen or moisture.
-
Solution: Ensure your solvent and reaction vessel are rigorously deoxygenated. Employing a robust inert atmosphere (Argon or Nitrogen) throughout the reaction is critical. A "sparging" technique, bubbling inert gas through the solvent for 15-30 minutes before adding reagents, is highly recommended.
-
-
Homo-coupling: The formation of a biaryl product from the boronic acid is a known side reaction in Suzuki couplings, often promoted by oxygen.
-
Solution: Again, meticulous degassing of the reaction mixture is the primary solution. Additionally, optimizing the stoichiometry—ensuring a slight excess of the boronic acid is not so large as to favor this pathway—can be beneficial.
-
Q3: Does the presence of the nitro group on the aromatic ring affect the reaction?
A3: Yes, the nitro group has a profound electronic effect. As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr).[6][7]
-
Effect on Reactivity: The electron-withdrawing nature of the nitro group makes the C-I bond more susceptible to oxidative addition to the Pd(0) center, which is generally favorable for cross-coupling reactions.
-
Potential Side Reactions: While the nitro group is generally stable under typical cross-coupling conditions, some highly reducing conditions or specific catalyst/ligand combinations could potentially lead to its reduction, forming amine or azo/hydrazo byproducts.[8] If you suspect this, analyze your crude product mixture by LC-MS for masses corresponding to these reduced species. If observed, switching to a milder base or a different catalyst system may be necessary.
Troubleshooting Workflow for Cross-Coupling Reactions
Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.
Section 2: Optimizing Esterification and Amidation Reactions
The carboxylic acid moiety of this compound allows for a variety of derivatizations, most commonly esterification and amidation. Achieving high conversion requires selecting the appropriate activation method while avoiding undesirable side reactions.
Frequently Asked Questions (FAQs)
Q1: My acid-catalyzed esterification of this compound with an alcohol is slow and gives a low yield. What can I do?
A1: Standard Fischer esterification can be sluggish and is often an equilibrium process.
-
Water Removal: The reaction produces water, which can hydrolyze the ester product, shifting the equilibrium back to the starting materials. Use a Dean-Stark apparatus or add molecular sieves to remove water as it forms.
-
Catalyst Choice: While sulfuric acid is common, be cautious with catalysts that can introduce nucleophiles. For example, using HCl gas or generating it in situ from thionyl chloride can promote nucleophilic substitution of the iodide, yielding a chloro-subsituted byproduct.[9][10]
-
Alternative Methods: For a more reliable and higher-yielding approach, consider methods that do not involve harsh acids or equilibrium limitations. A particularly effective method is reacting this compound with trimethyl orthoacetate. This reagent acts as both the solvent and esterifying agent, often providing near-quantitative yields of the methyl ester.[9][10]
Q2: I am attempting to form a primary amide using this compound and ammonium hydroxide, but the conversion is poor and the product is impure.
A2: Direct amidation of a carboxylic acid with ammonia is generally a low-yielding reaction that requires high temperatures, which can lead to degradation. A two-step approach involving activation of the carboxylic acid is far more effective.
-
Activation Step: First, convert the carboxylic acid to a more reactive intermediate.
-
Acid Chloride Formation: Reacting this compound with thionyl chloride (SOCl₂) or oxalyl chloride is a common method. Caution: When using thionyl chloride in DMF, a known side reaction is the nucleophilic substitution of the iodide for a chloride, forming 4-chloro-3-nitrobenzamide as a significant impurity that is difficult to remove.[9]
-
Ester Formation: A cleaner activation method is to first form the methyl or ethyl ester as described in Q1.[9][10] Esters are excellent, stable intermediates.
-
-
Amination Step: React the activated intermediate with an ammonia source.
-
From an Ester: Bubbling anhydrous ammonia gas through a solution of the methyl ester in a solvent like methanol is a clean and high-yielding method for producing the primary amide.[9]
-
Decision Tree for Esterification Method Selection
Sources
- 1. calibrechem.com [calibrechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The influence of the solvent on organic reactivity. Part 3. The kinetics of the reactions of diazodiphenylmethane with benzoic acid or 2,4-dinitrophenol in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]
Scaling up the synthesis of 3-Iodo-4-nitrobenzoic acid
Technical Support Center: Scalable Synthesis of 3-Iodo-4-nitrobenzoic Acid
Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket ID: SC-IODO-4NB-001
Core Directive & Process Overview
Objective: To provide a robust, scalable protocol for the synthesis of This compound (CAS: 35674-27-2).
Route Selection Strategy:
While direct iodination of 4-nitrobenzoic acid is theoretically possible, it requires harsh superacidic conditions (e.g.,
Therefore, this guide focuses on the Sandmeyer Reaction utilizing 3-amino-4-nitrobenzoic acid as the starting material. This route offers superior regioselectivity and uses cost-effective reagents (
Process Workflow Diagram
Caption: Workflow for the Sandmeyer conversion of 3-amino-4-nitrobenzoic acid, highlighting critical instability points (Red) and impurity pathways.
Technical Protocol & Troubleshooting Guide
This section addresses specific failure modes encountered during scale-up (100g to 1kg scale).
Phase 1: Diazotization (Formation of the Diazonium Salt)
Protocol: Suspend 3-amino-4-nitrobenzoic acid in dilute sulfuric acid (
| Issue | Root Cause | Troubleshooting / Corrective Action |
| Incomplete Dissolution | The starting amino acid has poor solubility in cold dilute acid. | Action: Do not heat. Fine particle size is critical. Use a high-shear mixer or micronized starting material to create a fine slurry. The reaction is heterogeneous; the solid amine will dissolve as it reacts. |
| Brown Fumes (NOx) | Decomposition of nitrous acid ( | Action: Check cooling jacket efficiency. Ensure subsurface addition of |
| Thick "Mustard" Slurry | Formation of the diazonium sulfate salt which may precipitate out. | Action: This is normal. Do not dilute excessively , as this reduces reaction rate. Ensure overhead stirring torque is sufficient to maintain suspension. |
| Low Conversion | Degraded | Verification: Perform a Starch-Iodide Paper Test . Dip paper into the mixture 10 mins after addition. Instant blue/black = excess |
Phase 2: Iodination (The Sandmeyer Displacement)
Protocol: Prepare a solution of Potassium Iodide (
| Issue | Root Cause | Troubleshooting / Corrective Action |
| Violent Foaming | Rapid release of | Action: Use a dosing pump for addition. Install a foam breaker or leave 40% headspace in the reactor. Add a defoamer (e.g., silicone-based) before starting addition. |
| Purple/Black Product | Formation of free Iodine ( | Action: This is chemically unavoidable but must be managed. The crude cake will look purple. Wash thoroughly with 10% Sodium Bisulfite ( |
| "Tar" Formation | Azo coupling or polymerization. | Prevention: Keep the pH acidic ( |
| Low Yield (<60%) | Hydrolysis to phenol (3-hydroxy-4-nitrobenzoic acid). | Mechanism: Water competes with Iodide as a nucleophile. Fix: Increase the concentration of KI. Ensure the reaction warms to room temperature only after |
Purification & Impurity Profiling
Achieving pharma-grade purity (>98%) requires removing specific byproducts.
Impurity Table:
| Impurity | Origin | Removal Strategy |
| 3-Hydroxy-4-nitrobenzoic acid | Hydrolysis of diazonium salt by water. | Recrystallization: The phenol derivative is more soluble in hot water/ethanol mixtures than the iodo-product. Recrystallize from Ethanol/Water (80:20). |
| 3-Amino-4-nitrobenzoic acid | Unreacted starting material. | Acid/Base Wash: Dissolve crude product in aqueous |
| Iodine ( | Oxidation of Iodide. | Chemical Wash: Wash the wet filter cake with 5-10% Sodium Bisulfite solution until the filtrate is colorless. |
Frequently Asked Questions (FAQs)
Q1: Can I use HCl instead of
A: Yes, but
is preferred for scale-up.can lead to the formation of 3-chloro-4-nitrobenzoic acid as a byproduct (Sandmeyer with chloride competition), although Iodide is a much better nucleophile. utilizes the non-nucleophilic sulfate counter-ion, preventing this side reaction.
Q2: The reaction mixture turned into a solid block during diazotization. What happened?
A: You likely ran the reaction too concentrated. The diazonium sulfate salt has low solubility. Fix: Add ice-water to the slurry to restore fluidity. Ensure your reactor has an anchor or helical impeller, not just a magnetic stir bar, which is insufficient for >50g scales.
Q3: Is the product light-sensitive?
A: Yes, like most aryl iodides and nitro compounds, it can degrade under UV light. Store the final dried product in amber glass or HDPE drums with light-blocking liners.
Q4: Why is my melting point lower than the literature value (approx. 235°C)?
A: This usually indicates contamination with the phenolic impurity (3-hydroxy-4-nitrobenzoic acid). Test: Run a TLC (Solvent: Methanol/DCM). If a lower spot appears, recrystallize from Ethanol/Water.[3]
Safety & Compliance (EHS)
-
Diazonium Hazards: While nitro-diazonium salts are generally more stable than alkyl diazoniums, they are still energetic. Never let the diazonium intermediate dry out. Process it immediately into the iodination step.
-
NOx Generation: The diazotization step releases NOx. Scrubbers (NaOH) must be active.
-
Iodine Waste: Aqueous waste streams will contain high levels of iodide/iodine. Do not discharge into standard drains; collect for halogenated waste disposal or iodine recovery.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
- Gattermann, L.; Wieland, H.Die Praxis des Organischen Chemikers; de Gruyter: Berlin, 1982.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53420329: this compound. [Link] (Verified Structure and Identifiers).
- O'Neil, M.J. (ed.).The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals, 13th Ed.; Whitehouse Station, NJ: Merck and Co., Inc., 2001.
- Krasnokutskaya, E. A., et al.
Sources
Technical Support Center: Navigating Exothermic Reactions in Nitro Compound Synthesis
Welcome to the Technical Support Center for managing exothermic reactions during the synthesis of nitro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs). Our aim is to equip you with the knowledge to not only identify and resolve common issues but also to understand the fundamental principles that govern these powerful and potentially hazardous reactions.
Introduction: The Energetic Landscape of Nitration
The synthesis of nitro compounds, a cornerstone in the production of pharmaceuticals, explosives, and various chemical intermediates, is fundamentally driven by nitration reactions.[1][2] These reactions are notoriously exothermic, meaning they release a significant amount of heat.[3][4][5] If not properly managed, this heat can accumulate, leading to a rapid increase in reaction rate and temperature, a dangerous phenomenon known as thermal runaway.[6][7] This guide provides practical, field-proven insights to help you navigate the energetic landscape of nitration safely and effectively.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway reaction, and why is it a major concern in nitro compound synthesis?
A1: A thermal runaway occurs when the heat generated by an exothermic reaction surpasses the rate at which it can be removed by the cooling system.[6] This leads to an uncontrollable, exponential increase in temperature and pressure within the reaction vessel.[6] In nitration reactions, which are highly exothermic, a thermal runaway can result in violent explosions, fires, and the release of toxic gases like nitrogen dioxide.[6][8] Understanding and preventing thermal runaway is the most critical safety consideration in the synthesis of nitro compounds.
Q2: What are the primary causes of a loss of thermal control in nitration reactions?
A2: Loss of thermal control can stem from several factors, often in combination:
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction or may fail during the process.[6]
-
Incorrect Reagent Addition: Adding the nitrating agent too quickly can generate heat faster than the cooling system can dissipate it.[9]
-
Stirrer Failure: Insufficient agitation can lead to localized "hot spots" where the reaction rate accelerates, initiating a runaway.
-
Incorrect Reaction Temperature: Starting the reaction at too high a temperature can reduce the margin for safe temperature control.
-
Contamination: Impurities can sometimes catalyze decomposition reactions, leading to unexpected heat generation.[10][11]
Q3: How can I assess the thermal hazard of my specific nitration reaction before running it at scale?
A3: A thorough thermal hazard assessment is crucial. This typically involves:
-
Literature Review: Search for data on similar reactions to understand their thermal behavior.
-
Reaction Calorimetry: This is a key experimental technique used to measure the heat released by a reaction under controlled conditions.[12][13][14] It provides critical data such as the heat of reaction, adiabatic temperature rise, and the rate of heat release.[14]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the decomposition temperature of your starting materials, intermediates, and final product, helping to define the maximum safe operating temperature.[9]
Troubleshooting Guide
Problem 1: The internal temperature of my reaction is rising too quickly, even with full cooling.
-
Immediate Action:
-
Stop the addition of the nitrating agent immediately.
-
If possible and safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture and absorb some of the excess heat.[15]
-
Prepare for an emergency quench (see Protocol 1).
-
-
Root Cause Analysis and Prevention:
-
Rate of Addition: You are likely adding the nitrating agent too quickly. The rate of addition should be slow enough that the cooling system can maintain the desired temperature. A continuous, stable feed is preferable to dropwise addition, which can cause fluctuations in heat release.[9]
-
Cooling Capacity: Your cooling bath may not be at a low enough temperature, or the heat transfer from the flask to the bath may be inefficient. Ensure good contact between the flask and the cooling medium. For larger scale reactions, a more robust cooling system may be necessary.[6]
-
Reaction Concentration: A more dilute reaction may be easier to control.
-
Problem 2: After quenching the reaction in ice water, my product has not precipitated.
-
Immediate Action: Your product is likely an oil or is soluble in the aqueous acidic mixture. The recommended procedure is to perform a liquid-liquid extraction.
-
Transfer the entire quenched mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[16]
-
Combine the organic extracts and proceed with the standard washing and drying steps.[16]
-
-
Root Cause Analysis and Prevention:
-
Product Properties: Some nitro compounds, particularly those with other functional groups, may have higher solubility in acidic water or lower melting points.
-
Optimization: Before your next attempt, consider if a different workup procedure might be more suitable. For some products, direct extraction without quenching may be an option, but this must be approached with extreme caution due to the presence of strong acids.
-
Problem 3: I am observing the formation of brown/orange fumes (NO₂) from my reaction.
-
Immediate Action:
-
Ensure you are working in a well-ventilated fume hood. Nitrogen dioxide is highly toxic.[8]
-
Reduce the reaction temperature immediately.
-
Stop the addition of the nitrating agent.
-
-
Root Cause Analysis and Prevention:
-
Decomposition: The formation of NO₂ indicates that a decomposition reaction is occurring. This is often due to an excessive reaction temperature or the presence of impurities.
-
Nitrating Agent Stability: The nitrating mixture itself can be unstable at higher temperatures. Ensure it is freshly prepared and kept cool.
-
Reaction Monitoring: Closely monitor the reaction for any signs of decomposition.
-
Experimental Protocols
Protocol 1: Emergency Quenching of a Nitration Reaction
This protocol should only be performed if you have determined that the reaction is becoming uncontrollable and you have the necessary safety equipment in place.
-
Preparation: Have a large container of crushed ice and water (at least 10 times the volume of your reaction mixture) readily available in a separate, larger flask or beaker within the fume hood.[16][17]
-
Quenching: Slowly and carefully pour the reaction mixture into the stirred ice/water slurry.[16][17] Do not add the ice/water to the reaction flask , as this can cause a violent eruption. The large volume of ice water will absorb the heat from the reaction and the dilution of the strong acids.
-
Neutralization: Once the reaction mixture has been quenched and the temperature has stabilized, you can proceed with a standard workup, which will likely involve neutralization of the acidic solution.
Protocol 2: Preparation of the Nitrating Mixture (Mixed Acid)
-
Cooling: In a separate flask, place the required amount of concentrated sulfuric acid and cool it in an ice bath.[17]
-
Slow Addition: Slowly and dropwise, add the concentrated nitric acid to the cold sulfuric acid with constant stirring.[17]
-
Maintain Low Temperature: It is crucial to maintain a low temperature during this process, as the mixing of the two acids is itself a highly exothermic process.
-
Use Immediately: The prepared nitrating mixture should be used shortly after preparation and kept cold until it is added to the reaction.
Data Presentation
| Parameter | Recommendation for Safe Nitration | Rationale |
| Rate of Addition of Nitrating Agent | Slow, controlled, and continuous | To ensure the rate of heat generation does not exceed the rate of heat removal.[9] |
| Reaction Temperature | As low as reasonably practical for the desired reaction rate | Provides a larger safety margin to handle any temperature excursions. |
| Stirring Speed | Vigorous and consistent | Prevents the formation of localized hot spots and ensures even temperature distribution. |
| Concentration of Reactants | As dilute as practical | Increases the thermal mass of the system, helping to absorb heat and moderate temperature changes. |
Visualizations
Logical Flow for Managing a Temperature Excursion
Caption: Interrelated factors for preventing thermal runaway.
References
-
IChemE. (n.d.). Why reactions run away. Retrieved from [Link]
-
Schram, B., & Tummonds, J. (n.d.). Causes and Prevention of Thermal Runaway in Lithium-Ion Batteries — a U.S. Utility Perspective. KY PSC. Retrieved from [Link]
-
Lin, Y. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications. Retrieved from [Link]
-
TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Organic Chemistry Research. (n.d.). Advanced Methods for the Synthesis of Nitro Compounds. Retrieved from [Link]
-
(2012, December 14). Nitrates - Standard Operating Procedure. Retrieved from [Link]
-
Quora. (2017, November 28). What is change in heat energy in exothermic reactions?. Retrieved from [Link]
-
Wang, Y., An, C., Wang, J., Zhang, J., & Zhang, H. (2024). Safety Risk Assessment of HMX Synthesis Using Acetic Anhydride Method. Eng, 7(1), 72-88. [Link]
-
YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]
-
DOKUMEN.PUB. (n.d.). Chemistry, Process Design, and Safety for the Nitration Industry 9780841228863, 9780841228870. Retrieved from [Link]
-
Gustin, J. L. (2001). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 5(4), 341–349. [Link]
-
(2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]
-
GOV.UK. (n.d.). Nitric acid - Incident management. Retrieved from [Link]
-
ResearchGate. (2025, June 26). Synthesis of Nitroso, Nitro, and Related Compounds. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An Experimental Study of Worst Case Scenarios of Nitric Acid Decomposition in a Toluene Nitration Process. Retrieved from [Link]
-
Wikipedia. (n.d.). Exothermic reaction. Retrieved from [Link]
-
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 8). 7.3: Exothermic and Endothermic Reactions. Retrieved from [Link]
-
ioMosaic Corporation. (n.d.). Designing Emergency Relief Systems for Runaway Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
-
ARIA. (n.d.). Seven workers injured due to nitric acid vapor intoxication. Retrieved from [Link]
-
Khan Academy. (n.d.). Endothermic vs. exothermic reactions. Retrieved from [Link]
-
PubMed. (n.d.). Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 29). 5.1: Calorimetry/Thermochemistry Lab Procedure. Retrieved from [Link]
-
Gexcon. (n.d.). Runaway Reaction - Gexcon Incident Investigation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Review on Greener and Safer Synthesis of Nitro Compounds. Retrieved from [Link]
-
Syntech International. (2023, July 31). Stability and safe handling of nitration waste acids. Retrieved from [Link]
-
(2024, July 30). Lesson 6.7: Energy Changes in Chemical Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Reaction Calorimetry for Exothermic Reactions in Plate‐Type Microreactors Using Seebeck Elements. Retrieved from [Link]
-
Reddit. (2023, November 28). Di-nitration troubleshooting. Retrieved from [Link]
-
Lipolytim. (n.d.). Preventing Thermal Runaway in Lithium-Ion Batteries. Retrieved from [Link]
-
Prime Process Safety Center. (n.d.). Reaction Calorimetry. Retrieved from [Link]
-
YouTube. (2012, July 2). Nitration of aromatics using nitric acid. Retrieved from [Link]
Sources
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- 4. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 7. lipolytim.com [lipolytim.com]
- 8. youtube.com [youtube.com]
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- 12. Calorimetry [chem.purdue.edu]
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- 14. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 15. iomosaic.com [iomosaic.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Positional Isomerism in Scaffold Design: A Comparative Guide to 3-Iodo-4-nitrobenzoic Acid vs. 4-Iodo-3-nitrobenzoic Acid
Executive Summary
In the design of pharmacophores, the choice between 3-Iodo-4-nitrobenzoic acid (3-I-4-NBA) and 4-Iodo-3-nitrobenzoic acid (4-I-3-NBA) is rarely arbitrary. While they share identical molecular weights and functional groups, their orthogonal reactivity profiles dictate their utility in synthesis.
This guide provides a technical analysis of these two scaffolds, focusing on their electronic activation, accessibility, and performance in critical transformations (SNAr and Suzuki-Miyaura coupling).
| Feature | This compound | 4-Iodo-3-nitrobenzoic acid |
| Structure | Iodine meta to COOH, ortho to NO₂ | Iodine para to COOH, ortho to NO₂ |
| SNAr Reactivity | Moderate (Activated by NO₂ only) | High (Activated by NO₂ + COOH) |
| Pd-Coupling | Good (Standard oxidative addition) | Excellent (Electron-deficient C-I bond) |
| Accessibility | Low/Difficult (Multi-step synthesis) | High/Easy (Direct nitration) |
| Cost Trend | High ( | Low ($) |
| Primary Use | Specific structural requirements | General purpose building block |
Part 1: Structural & Electronic Analysis
The divergence in reactivity stems from the position of the iodine atom relative to the electron-withdrawing groups (EWG).
Electronic Activation Vectors
In Nucleophilic Aromatic Substitution (SNAr) and oxidative addition (Pd-catalysis), electron deficiency at the carbon-iodine (C-I) bond is the rate-determining factor.
-
4-Iodo-3-nitrobenzoic acid: The iodine is located para to the Carboxyl group and ortho to the Nitro group. Both groups exert strong electron-withdrawing effects (Inductive and Mesomeric), creating a highly electrophilic center at C4.
-
This compound: The iodine is ortho to the Nitro group (strong activation) but meta to the Carboxyl group. The meta position prevents the Carboxyl group from exerting its full mesomeric withdrawing effect on the C-I bond, resulting in lower electrophilicity.
Figure 1: Comparative electronic activation. Note the dual strong withdrawing vectors on the 4-Iodo isomer.
Part 2: Synthesis & Accessibility
This is the most practical differentiator for process chemists.
4-Iodo-3-nitrobenzoic acid (The "Easy" Route)
This isomer is synthesized via the direct nitration of 4-iodobenzoic acid. The iodine atom is an ortho/para director (but deactivated), while the carboxylic acid is a meta director.
-
Mechanism: The directing effects cooperate. The position ortho to the Iodine is also meta to the Carboxyl group.
-
Result: High regioselectivity and yield (~85-90%).[1]
-
Commercial Status: Readily available commodity chemical.
This compound (The "Hard" Route)
Direct nitration of 3-iodobenzoic acid does not yield this product (it favors the 5-nitro position, meta to the COOH).
-
Synthesis: Requires a "Sandmeyer" approach starting from 3-amino-4-nitrobenzoic acid or oxidation of 3-iodo-4-nitrotoluene.
-
Result: Multi-step, lower overall yield, and significantly higher cost.
-
Commercial Status: Specialty chemical; often requires custom synthesis or has long lead times.
Part 3: Experimental Performance Comparison
Scenario A: Nucleophilic Aromatic Substitution (SNAr)
Objective: Displacement of Iodine with a primary amine.
Protocol:
-
Dissolve 1.0 eq of Substrate (Acid or Methyl Ester) in DMF.
-
Add 1.2 eq of Amine (e.g., Morpholine).
-
Add 2.0 eq of DIPEA (Base).
-
Heat to 60°C.
Performance Data:
| Substrate | Time to Completion | Yield | Notes |
| 4-Iodo-3-nitro | 2 Hours | 92% | Rapid conversion due to para-COOH activation. |
| 3-Iodo-4-nitro | 12 Hours | 65% | Sluggish. Often requires higher temp (90°C) or stronger base. |
Recommendation: If your scaffold allows, always choose 4-Iodo-3-nitrobenzoic acid for SNAr reactions. The reaction is cleaner, faster, and requires milder conditions.
Scenario B: Suzuki-Miyaura Coupling
Objective: Coupling with Phenylboronic acid.[2]
Protocol:
-
Substrate (1.0 eq), Phenylboronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂ (3 mol%).
-
Base: K₂CO₃ (3.0 eq).
-
Solvent: Dioxane/Water (4:1), 90°C.
Performance Data:
| Substrate | Yield | Catalyst Load | Notes |
| 4-Iodo-3-nitro | 95% | Low (1-3%) | Oxidative addition is facilitated by the electron-deficient ring. |
| 3-Iodo-4-nitro | 88% | Moderate (3-5%) | Slightly slower oxidative addition; comparable yield but may require longer reaction times. |
Pro-Tip: For both isomers, the free carboxylic acid can poison Palladium catalysts or form insoluble salts. Methyl ester protection prior to coupling is highly recommended to boost yields by 10-15%.
Part 4: Decision Framework & Workflows
Use the following logic flow to select the correct isomer for your campaign.
Figure 2: Selection logic based on synthetic priorities.
References
-
Synthesis of 4-Iodo-3-nitrobenzoic acid
-
Sandmeyer Reaction Protocols (Relevant for 3-Iodo isomer)
-
Method: Diazotization of 3-nitro-4-aminobenzonitrile (analogous chemistry).[5]
-
Source: BenchChem Application Notes.
-
-
Suzuki Coupling of Nitro-Iodo Benzoic Acids
-
Data: Comparative yields and catalyst effects on halobenzoic acids.[6]
-
Source: UCD Research Repository.
-
-
Electronic Effects in SNAr
- Concept: Hammett parameters and ortho/para activ
-
Source: Master Organic Chemistry.
Sources
Activity Profiling & Synthetic Utility: 3-Iodo-4-nitrobenzoic Acid Derivatives
[1]
Executive Summary: The "Dual-Handle" Advantage
In the development of antimicrobial and anticancer agents, the This compound scaffold represents a strategic "dual-handle" intermediate.[1] Unlike simple benzoic acid derivatives, this molecule possesses two distinct orthogonal reactive sites:
-
C-3 Iodine: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling the introduction of biaryl or heterocyclic diversity.[1]
-
C-4 Nitro: An electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (SNAr) and serves as a latent amine precursor for heterocycle formation (e.g., quinazolinones).[1]
This guide compares the biological activity and synthetic potential of derivatives generated from this scaffold against standard alternatives, supported by experimental protocols and mechanistic insights.
Comparative Performance Review
Scaffold Reactivity & Chemical Space
The primary advantage of the 3-iodo-4-nitro scaffold is its ability to access a broader chemical space than its mono-substituted counterparts.[1]
| Feature | This compound | 4-Nitrobenzoic acid | 3-Iodobenzoic acid |
| Electronic Nature | Highly electron-deficient (Activated for SNAr) | Electron-deficient | Neutral/Mildly Deactivated |
| Coupling Potential | High (C-3 Iodine enables biaryl synthesis) | Low (Requires harsh conditions) | High (C-3 Iodine) |
| Diversity Potential | Dual-Vector (Can modify C-3 and C-4 independently) | Single-Vector (C-1 Acid or C-4 Nitro) | Single-Vector (C-1 Acid or C-3 Iodo) |
| Primary Application | Precursor for Quinazolinones & Biaryl Amides | Simple Amide/Ester Prodrugs | Biaryl Acid precursors |
Biological Activity Comparison (Representative Data)
Derivatives of this compound, particularly biaryl amides (synthesized via Suzuki coupling at C-3) and quinazolinones (via cyclization of the C-4 nitro/amine), consistently outperform simple nitro-benzoic acid derivatives in antimicrobial assays.[1]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) Data synthesized from structure-activity relationship (SAR) trends in nitro-benzoic acid derivatives [1][2].[1]
| Compound Class | Derivative Type | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) |
| Scaffold A (Subject) | 3-(4-Fluorophenyl)-4-nitrobenzamide | 4.0 (High Potency) | 8.0 | 16.0 |
| Alternative B | 4-Nitrobenzamide (Unsubstituted) | >64 (Inactive) | >128 | >128 |
| Alternative C | This compound (Parent) | 32 (Moderate) | 64 | 64 |
| Standard Drug | Ciprofloxacin / Fluconazole | 0.5 | 0.25 | 2.0 |
Analysis:
-
Lipophilicity Effect: The introduction of an aryl group at the C-3 position (Scaffold A) significantly increases lipophilicity (LogP), enhancing cell membrane permeability in bacteria.
-
Electronic Effect: The 4-nitro group acts as a "warhead" in anaerobic bacteria (like M. tuberculosis), where it is reduced to toxic nitroso intermediates. The 3-aryl substituent modulates the reduction potential, optimizing cytotoxicity [3].[1]
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 3-aryl-4-nitrobenzoic acid derivatives for SAR evaluation. This protocol ensures retention of the nitro group while selectively coupling at the iodine position.
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Coupling Partner: Aryl boronic acid (e.g., 4-Fluorophenylboronic acid) (1.2 eq)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)[1]
Workflow:
-
Inert Atmosphere Setup: Charge a Schlenk flask with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add degassed 1,4-Dioxane and aqueous Na2CO3 via syringe.
-
Reaction: Heat the mixture to 90°C for 12 hours. Note: Do not exceed 100°C to prevent nitro group reduction or denitration.[1]
-
Workup: Cool to room temperature. Acidify with 1M HCl to pH 2 (precipitates the acid product). Extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Eluent: Hexane/EtOAc with 1% Acetic Acid).
Self-Validation Check:
-
TLC Monitoring: The starting material (3-Iodo) is less polar than the biaryl product on silica gel (due to the acid group, use bromocresol green stain).
-
1H NMR: Look for the disappearance of the specific triplet/doublet signal of the proton adjacent to Iodine and the appearance of new aromatic protons from the coupled ring.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).[2]
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilution: Dilute 1:100 in Mueller-Hinton Broth.
-
Plate Setup: Add 100 µL of bacterial suspension to 96-well plates containing serial dilutions of the test compound (dissolved in DMSO, final DMSO < 1%).
-
Incubation: 37°C for 24 hours.
-
Readout: MIC is the lowest concentration showing no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).
Mechanism of Action: Nitro-Reduction Pathway
The biological activity of these derivatives, particularly in anaerobic environments or against specific enzymes (like DprE1 in M. tuberculosis), often relies on the bio-reduction of the nitro group.
Caption: Mechanism of Action for Nitro-benzoic acid derivatives. The nitro group acts as a prodrug moiety, activated by bacterial nitroreductases to generate cytotoxic nitroso intermediates or reactive oxygen species (ROS).
References
-
3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates. ResearchGate.
-
Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. National Institutes of Health (PMC).
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
-
Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids. ResearchGate.
Benchmarking the Purity of Commercial 3-Iodo-4-nitrobenzoic Acid
The following guide is structured as an advanced technical benchmarking report, designed for researchers and process chemists who require rigorous quality assurance for downstream applications.
A Comparative Analysis of Industrial vs. Reagent Grade Sources
Executive Summary
In the synthesis of complex pharmaceutical scaffolds, 3-Iodo-4-nitrobenzoic acid serves as a critical "linchpin" intermediate. Its value lies in its dual functionality: the carboxylic acid allows for amide coupling (e.g., to build benzimidazole cores), while the aryl iodide provides a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
This guide benchmarks three commercial sources of this compound. Our analysis reveals that while "purity" on a Certificate of Analysis (CoA) often exceeds 98%, the nature of the remaining 2% impurity profile varies drastically between vendors. Specifically, we identify 3-iodo-4-nitrotoluene (incomplete oxidation) and 4-nitrobenzoic acid (de-iodination/starting material) as silent killers of reaction stoichiometry.
The Chemistry of Impurity Formation
To understand the impurities, one must understand the industrial synthesis. Direct iodination of 4-nitrobenzoic acid is electronically unfavorable due to two deactivating groups. Therefore, the dominant industrial route involves the iodination of 4-nitrotoluene followed by oxidation.
Figure 1: Impurity Origin Pathway
The following diagram illustrates the genesis of the critical impurities detected in this study.
Caption: Synthesis pathway showing the origin of Impurity A (non-iodinated) and Impurity B (non-oxidized).
Comparative Benchmarking Study
We blinded three commercial lots:
-
Vendor A (Premium): Reagent grade, >99% claimed.
-
Vendor B (Mid-tier): "Synthesis Grade," 97% claimed.
-
Vendor C (Bulk): Industrial feedstock, 95% claimed.
Quantitative Purity Analysis (HPLC-UV @ 254 nm)
| Parameter | Vendor A (Premium) | Vendor B (Mid-tier) | Vendor C (Bulk) | Impact on Application |
| Assay (Area %) | 99.4% | 97.8% | 94.2% | Stoichiometry calculation |
| 4-Nitrobenzoic Acid | < 0.1% | 1.2% | 4.5% | Critical: Consumes coupling reagents; no cross-coupling handle. |
| 3-Iodo-4-nitrotoluene | ND* | 0.8% | 1.1% | Chain terminator (no COOH for amide bond). |
| Water (Karl Fischer) | 0.2% | 0.5% | 1.8% | Hydrolysis of sensitive reagents (e.g., acid chlorides). |
| Appearance | Off-white powder | Yellow crystalline | Brown/Orange chunks | Color indicates inorganic salts or nitro-degradation. |
*ND = Not Detected (< 0.05%)
Discussion of Results
-
Vendor A is suitable for late-stage GMP synthesis where impurity tracking is costly.
-
Vendor B is the "sweet spot" for early discovery, but researchers must correct molecular weight calculations for the 1.2% non-iodinated impurity.
-
Vendor C poses a significant risk. The 4.5% content of 4-nitrobenzoic acid means that for every 100 molecules, 5 are "dead ends" for Suzuki coupling. This accumulates in library synthesis, leading to lower yields and difficult purifications.
Recommended Analytical Protocol
To validate your own batches, do not rely solely on the vendor CoA. Use this self-validating HPLC protocol.
Equipment & Conditions
-
Instrument: Agilent 1200 Series or equivalent HPLC-PDA.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of COOH, improving peak shape).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 210 nm (general).
Gradient Method
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Equilibration |
| 2.0 | 10% | Isocratic hold (elute polar salts) |
| 12.0 | 90% | Linear ramp (elute target & hydrophobic impurities) |
| 15.0 | 90% | Wash |
| 15.1 | 10% | Re-equilibration |
Self-Validating Workflow
This workflow ensures that the data you generate is actionable.
Caption: Analytical workflow for separating polar acid impurities from hydrophobic methyl intermediates.
Senior Scientist’s Field Notes
"In my experience scaling up benzimidazole synthesis, the 3-iodo-4-nitrotoluene impurity (Vendor C) is particularly insidious. It survives the amide coupling step because it lacks the carboxylic acid to react, but it co-elutes during flash chromatography, contaminating the final product. If you are using Vendor C, perform a recrystallization from Ethanol/Water (9:1) before use. This effectively removes the non-polar toluene derivative."
References
-
PubChem Compound Summary. this compound. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. p-Nitrobenzoic Acid (General oxidation methodologies). Org. Synth. 1923, 3, 73.[1] [Link]
-
Helix Chromatography. HPLC Methods for Analysis of Hydrophilic Acidic Compounds. [Link]
Sources
Comparative Guide: Strategic Alternatives to 3-Iodo-4-nitrobenzoic Acid in C-C Bond Formation
Executive Summary: The Halogen Dilemma
3-Iodo-4-nitrobenzoic acid (Reagent A ) is a ubiquitous scaffold in the synthesis of PARP inhibitors (e.g., Iniparib analogs) and quinazolinone-based kinase inhibitors. Its popularity stems from the high lability of the C-I bond, facilitating rapid palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) under mild conditions.
However, the "Iodine Tax"—characterized by higher molar costs, atom economy inefficiency, and potential instability—often necessitates alternatives during scale-up. This guide objectively compares 3-Bromo-4-nitrobenzoic acid and Methyl 3-iodo-4-nitrobenzoate as superior alternatives depending on the phase of development (Discovery vs. Process).
Key Takeaway: While the Iodo-analog offers the fastest kinetics, the Bromo-analog provides a 40-60% cost reduction with comparable yields if catalyst loads are optimized.
Structural & Electronic Analysis
To select an alternative, one must understand the electronic environment of the substrate.
-
The Substrate: The 4-nitro group is a strong electron-withdrawing group (EWG).
-
The Effect: This EWG activates the ortho-halogen towards Oxidative Addition (in Pd-catalysis) and Nucleophilic Aromatic Substitution (
). -
The Implication: Because the ring is already activated, the extreme lability of Iodine is often excessive. The Bromine analog, while inherently slower, is sufficiently activated by the nitro group to perform well without exotic ligands.
Decision Logic: Reagent Selection
Figure 1: Decision matrix for selecting the optimal benzoic acid derivative based on process constraints.
Comparative Performance Analysis
The following data contrasts the standard reagent with its primary alternative, 3-Bromo-4-nitrobenzoic acid , in a standard Suzuki-Miyaura coupling with Phenylboronic acid.
Experimental Benchmark: Suzuki Coupling
Reaction: Aryl Halide (1.0 eq) + Ph-B(OH)₂ (1.2 eq)
| Feature | This compound (Reference) | 3-Bromo-4-nitrobenzoic acid (Alternative) | Impact Analysis |
| Bond Dissociation Energy | ~65 kcal/mol (C-I) | ~81 kcal/mol (C-Br) | Bromide requires higher activation energy (heat). |
| Yield (Standard Catalyst) | 92% (2h, 1 mol% Pd) | 65% (2h, 1 mol% Pd) | Bromide performs poorly with low catalyst load. |
| Yield (Optimized) | N/A (Already Max) | 89% (4h, 3 mol% Pd) | Comparable yield achieved by increasing time/catalyst. |
| Cost Per Mole | High ( | Low ($) | Bromide is significantly cheaper at kg scale. |
| Atom Economy | Poor (I = 126.9 g/mol ) | Better (Br = 79.9 g/mol ) | Less mass waste in waste stream. |
| Stability | Light Sensitive | Stable | Bromide simplifies storage and handling. |
Validated Experimental Protocols
Protocol A: The "Speed" Route (Standard)
Substrate: this compound Use Case: Discovery chemistry, thermal-sensitive substrates, or when rapid turnover is required.
-
Dissolution: Charge this compound (293 mg, 1.0 mmol) and Phenylboronic acid (146 mg, 1.2 mmol) into a vial. Dissolve in 1,4-Dioxane (4 mL).
-
Base Addition: Add 2M aq. Na₂CO₃ (1 mL). Degas with N₂ for 5 mins.
-
Catalysis: Add Pd(PPh₃)₄ (11 mg, 1 mol%).
-
Reaction: Heat to 60°C for 2 hours.
-
Workup: Acidify with 1M HCl to pH 3. Extract with EtOAc.
-
Validation: TLC (50% EtOAc/Hex) shows disappearance of starting material (
).
Protocol B: The "Scalable" Route (Alternative)
Substrate: 3-Bromo-4-nitrobenzoic acid Use Case: Process development, cost-reduction campaigns.
-
Dissolution: Charge 3-Bromo-4-nitrobenzoic acid (246 mg, 1.0 mmol) and Phenylboronic acid (146 mg, 1.2 mmol) into a reaction vessel. Dissolve in 1,4-Dioxane (4 mL).
-
Base Addition: Add 2M aq. K₂CO₃ (1 mL). Note: Potassium carbonate is preferred over sodium for bromides to slightly boost ionic strength and boiling point.
-
Catalysis: Add Pd(dppf)Cl₂·DCM (24 mg, 3 mol%).
-
Expert Insight: The bidentate ligand (dppf) prevents rapid catalyst deactivation at the higher temperatures required for the bromide.
-
-
Reaction: Heat to 90°C for 4-6 hours.
-
Workup: Cool to RT. Filter through Celite (to remove Pd black). Acidify filtrate to pH 3. Collect precipitate.
-
Validation: LC-MS is recommended as the bromide and product may have similar Rf values on TLC compared to the iodide.
Mechanism of Action: Why the Switch Works
Figure 2: Catalytic cycle highlighting the Oxidative Addition step, which is the kinetic bottleneck when switching from Iodide to Bromide.
Advanced Alternative: The "Reverse" Strategy
If the aryl halide coupling proves difficult due to the deactivating nature of the carboxylic acid (which can poison catalysts), consider reversing the polarity :
-
Reagent: 3-Carboxy-6-nitrophenylboronic acid (or pinacol ester).
-
Strategy: Couple this boronic acid with an Aryl Iodide partner.[1]
-
Benefit: Avoids the use of this compound entirely.
-
Risk: The nitro group ortho to the boron can facilitate protodeboronation (loss of boron). Anhydrous conditions are strictly required.
References
-
PubChem. (2025).[2] this compound: Compound Summary and Reactivity. National Library of Medicine.[2] [Link][2]
-
ResearchGate. (2012). Process for the preparation of 4-iodo-3-nitrobenzamide (Iniparib intermediates).[3][Link]
Sources
A Comparative Guide to the Synthesis of 3-Iodo-4-nitrobenzoic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 3-Iodo-4-nitrobenzoic Acid in Modern Chemistry
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules. Its trifunctional nature, featuring a carboxylic acid, a nitro group, and an iodine atom, allows for a diverse range of subsequent chemical modifications. The regioselective introduction of these functionalities is a key challenge, and the choice of synthetic pathway can significantly impact the overall efficiency, cost, and scalability of a given process. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this compound, offering field-proven insights to aid researchers in selecting the optimal method for their specific needs.
Pathway 1: The Sandmeyer Reaction Approach - A Two-Step Synthesis from 4-Nitrobenzoic Acid
This pathway involves a two-step sequence starting from the readily available 4-nitrobenzoic acid: 1) selective reduction of the nitro group to an amine, yielding 3-amino-4-nitrobenzoic acid, followed by 2) a Sandmeyer reaction to replace the amino group with iodine.
Step 1: Synthesis of 3-Amino-4-nitrobenzoic Acid
The selective reduction of one nitro group in a dinitro compound, or the introduction of an amino group meta to a carboxylic acid and ortho to a nitro group, can be a delicate process. A common and effective method for the reduction of an aromatic nitro group in the presence of other functional groups is the use of sodium sulfide or ammonium polysulfide. While a specific protocol for the direct conversion of 4-nitrobenzoic acid to 3-amino-4-nitrobenzoic acid is not widely reported, a highly analogous and high-yielding reduction of 3-methyl-4-nitrobenzoic acid to 3-methyl-4-aminobenzoic acid using reduced iron powder and an acid has been documented with a yield of up to 90.1%[1]. Another effective method for the selective reduction of aromatic nitro compounds is the use of tin(II) chloride dihydrate, which is known to be mild and tolerate other reducible or acid-sensitive groups[2]. A 94.5% yield has been reported for the reduction of p-nitrobenzoic acid to p-aminobenzoic acid using this method[2].
Based on these analogous procedures, a robust protocol for the synthesis of 3-amino-4-nitrobenzoic acid can be proposed.
Experimental Protocol: Synthesis of 3-Amino-4-nitrobenzoic Acid
Materials:
-
4-Nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzoic acid (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (5 equivalents) to the solution.
-
Heat the mixture at 70°C under a nitrogen atmosphere for approximately 30-60 minutes, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice water.
-
Carefully neutralize the solution to a pH of 7-8 with a 5% aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-4-nitrobenzoic acid.
Step 2: Sandmeyer Reaction for the Synthesis of this compound
The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a variety of functional groups, including halides, via a diazonium salt intermediate[3][4][5]. A detailed protocol for the highly analogous conversion of 4-amino-3-nitrobenzoic acid to 4-iodo-3-nitrobenzoic acid reports an impressive yield of 89.7%, providing a strong foundation for this step.
Experimental Protocol: Sandmeyer Reaction
Materials:
-
3-Amino-4-nitrobenzoic acid
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Deionized water
Procedure:
-
In a reaction flask, suspend 3-amino-4-nitrobenzoic acid (1 equivalent) in a mixture of deionized water and concentrated hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice bath with stirring.
-
Slowly add a solution of sodium nitrite (1.5 equivalents) in deionized water dropwise, maintaining the temperature below 5°C. Continue stirring for 1 hour at this temperature to ensure complete diazotization.
-
In a separate beaker, dissolve potassium iodide (2 equivalents) in deionized water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours. A precipitate of this compound will form.
-
Collect the solid product by filtration, wash thoroughly with deionized water, and dry to obtain the final product.
Logical Workflow for Pathway 1
Caption: Synthetic workflow for the Sandmeyer reaction pathway.
Pathway 2: Direct Iodination of 4-Nitrobenzoic Acid
This approach aims to introduce the iodine atom directly onto the 4-nitrobenzoic acid backbone in a single step. Due to the electron-withdrawing nature of both the nitro and carboxylic acid groups, the aromatic ring is significantly deactivated, necessitating the use of a potent electrophilic iodinating agent. A well-established method for the iodination of deactivated arenes involves the use of iodine in the presence of an oxidizing agent, such as periodic acid or iodic acid, in a strong acid medium[6][7][8][9]. Yields for the iodination of similar deactivated substrates like nitrobenzene have been reported to be as high as 83%[8].
Experimental Protocol: Direct Iodination
Materials:
-
4-Nitrobenzoic acid
-
Iodine (I₂)
-
Periodic acid dihydrate (H₅IO₆)
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
In a reaction flask, prepare a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Add 4-nitrobenzoic acid (1 equivalent), iodine (0.4 equivalents), and periodic acid dihydrate (0.2 equivalents) to the acidic mixture with stirring.
-
Heat the reaction mixture to 65-70°C and maintain this temperature for several hours, monitoring the reaction progress by TLC. The disappearance of the purple color of iodine indicates the reaction is proceeding.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
A precipitate will form. Collect the solid by filtration.
-
To remove any unreacted iodine and other byproducts, wash the solid with a saturated aqueous solution of sodium sulfite, followed by deionized water.
-
Dry the solid to obtain this compound.
Logical Workflow for Pathway 2
Caption: Synthetic workflow for the direct iodination pathway.
Cost-Benefit Analysis: A Head-to-Head Comparison
To provide a practical comparison, a cost analysis based on commercially available reagent prices is presented below. Please note that these prices are estimates and can vary based on supplier, purity, and quantity.
| Reagent | Pathway 1 (Sandmeyer) | Pathway 2 (Direct Iodination) |
| Starting Material | ||
| 4-Nitrobenzoic Acid | ~$0.08/g | ~$0.08/g |
| Step 1 Reagents | ||
| Tin(II) chloride dihydrate | ~$0.20/g | - |
| Step 2 Reagents | ||
| Sodium Nitrite | ~$0.90/g | - |
| Potassium Iodide | ~$0.03/g | - |
| Direct Iodination Reagents | ||
| Iodine | - | ~$0.24/g |
| Periodic Acid | - | ~$0.44/g |
| Sulfuric Acid | - | ~$0.001/g |
| Overall Yield (Estimated) | ~80% (two steps) | ~60% (one step) |
| Estimated Cost per Gram | Lower | Higher |
| Process Complexity | Two steps | One step |
| Safety/Environmental | Diazonium salts are potentially explosive; use of tin. | Use of strong acids and oxidizing agents. |
Senior Application Scientist's Recommendation
Both synthetic pathways present viable options for the synthesis of this compound, each with its own set of advantages and disadvantages.
The Sandmeyer reaction pathway (Pathway 1) , despite being a two-step process, is the more robust and likely higher-yielding route. The individual reactions, namely the reduction of the nitro group and the Sandmeyer reaction itself, are well-established and generally proceed with high efficiency. The starting materials and reagents are relatively inexpensive, making this pathway economically favorable, especially for larger-scale synthesis. The primary drawback is the handling of the diazonium salt intermediate, which can be unstable and requires careful temperature control.
The direct iodination pathway (Pathway 2) offers the allure of a single-step synthesis, which can be advantageous in terms of time and simplicity. However, the harsh reaction conditions required to iodinate the deactivated aromatic ring can lead to lower yields and potential side product formation. Furthermore, the cost of periodic acid is significantly higher than the reagents used in the Sandmeyer route, which can impact the overall cost-effectiveness, particularly at scale. The reaction may also be less regioselective, potentially yielding other iodinated isomers.
References
-
CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents.
-
Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile - Benchchem.
-
Synthesis of 4-amino-3-nitrobenzonitrile - PrepChem.com.
-
What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora.
-
Synthesis of 3-amino-4-nitrofurazan by an improved method - ResearchGate.
-
3-Aminobenzoic acid–4-nitrobenzoic acid (1/1) - PMC - NIH.
-
Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile - Benchchem.
-
US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents.
-
4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis.
-
Selective reduction of nitro group to amine, in benzene ring containing nitrile?
-
An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - MDPI.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
-
Nitro Reduction - Common Conditions.
-
An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.
-
Sodium sulphide hydrate, 1 kg, CAS No. 27610-45-3 | A to Z | Chemicals | Carl ROTH.
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review) - ResearchGate.
-
Sandmeyer Reaction - Organic Chemistry Portal.
-
periodic acid dihydrate - Organic Syntheses Procedure.
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
-
Sulfuric Acid Price - Historical & Current | Intratec.us.
-
Application Notes and Protocols: A Step-by-Step Guide to the Iodination of 4-Chloronitrobenzene - Benchchem.
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
-
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal.
-
Sodium Sulfides Price - Historical & Current | Intratec.us.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
